Oleic-DBCO
Description
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Properties
IUPAC Name |
(Z)-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]octadec-9-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-35(39)37-29-28-36(40)38-30-33-23-18-17-21-31(33)26-27-32-22-19-20-24-34(32)38/h9-10,17-24H,2-8,11-16,25,28-30H2,1H3,(H,37,39)/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWJKAQVIAJNTR-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Applications of Oleic-DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Oleic-DBCO, a bifunctional molecule integrating the properties of oleic acid and a dibenzocyclooctyne (DBCO) group. This unique structure positions this compound as a valuable tool in bioconjugation, targeted drug delivery, and the development of advanced therapeutic and diagnostic agents.
Core Structure and Properties
This compound is a chemically synthesized molecule that links the monounsaturated omega-9 fatty acid, oleic acid, to a DBCO moiety. The oleic acid component provides a long, hydrophobic alkyl chain, facilitating interaction with and incorporation into lipid bilayers and other lipophilic environments. The DBCO group is a strained alkyne that is highly reactive towards azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry" that proceeds efficiently without the need for a cytotoxic copper catalyst.[1][2]
Chemical Structure
The IUPAC name for this compound is (Z)-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]octadec-9-enamide.[3]
Molecular Formula: C36H48N2O2[4]
CAS Number: 2279951-78-7[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Weight | 540.79 g/mol | |
| Exact Mass | 540.3716 | |
| Purity | >95% (typically) | |
| Appearance | White to off-white solid or viscous liquid | |
| Solubility | Soluble in common organic solvents (e.g., DMSO, chloroform, DCM) | |
| Storage Conditions | Store at -20°C in a sealed, light- and moisture-protected container. |
Synthesis of this compound: A Proposed Experimental Protocol
Materials
-
Oleic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
DBCO-amine
-
Anhydrous dichloromethane (DCM) or other suitable organic solvent
-
Triethylamine (TEA) or other non-nucleophilic base
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Proposed Synthesis Workflow
Detailed Method
-
Activation of Oleic Acid:
-
Dissolve oleic acid and a molar equivalent of N-Hydroxysuccinimide (NHS) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add a slight molar excess (e.g., 1.1 equivalents) of N,N'-Dicyclohexylcarbodiimide (DCC) to the solution.
-
Allow the reaction to stir at 0°C for one hour and then at room temperature overnight.
-
The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
Filter the reaction mixture to remove the DCU precipitate. The filtrate contains the Oleic Acid-NHS ester.
-
-
Conjugation with DBCO-amine:
-
To the filtrate containing the Oleic Acid-NHS ester, add a molar equivalent of DBCO-amine and a slight molar excess of a non-nucleophilic base such as triethylamine (TEA).
-
Stir the reaction mixture at room temperature for 4-6 hours or until completion, which can be monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.
-
Characterize the final product by techniques such as NMR and mass spectrometry to confirm its structure and purity.
-
Applications in Research and Drug Development
This compound is a versatile tool with numerous applications, primarily centered around its ability to participate in copper-free click chemistry.
PROTAC Linker
This compound can be employed as a lipid-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The oleic acid portion of the linker can influence the physicochemical properties of the PROTAC, such as its solubility, cell permeability, and pharmacokinetic profile.
Bioconjugation and Labeling
The DBCO moiety of this compound allows for its covalent attachment to any molecule containing an azide group. This enables the labeling of biomolecules, nanoparticles, and surfaces with a lipid tail. For instance, an azide-modified protein or antibody can be conjugated with this compound to facilitate its anchoring to a lipid membrane.
Targeted Drug Delivery
The oleic acid component of this compound can serve as a targeting ligand for tissues and cells that have a high uptake of fatty acids, such as certain types of cancer cells and the bone marrow. By incorporating this compound into drug delivery systems like liposomes or nanoparticles, it is possible to enhance their accumulation at the target site.
Experimental Protocol: Labeling of Azide-Modified Cells with this compound
This protocol describes a general procedure for labeling the surface of cells, which have been metabolically engineered to express azide groups, with this compound for applications such as cell tracking or targeted delivery.
Materials
-
Azide-labeled cells (prepared, for example, by culturing in the presence of an azido sugar)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium
Experimental Workflow
Detailed Method
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to prepare a stock solution of 10 mM.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Harvest the azide-labeled cells and wash them once with PBS.
-
Resuspend the cells in PBS or a suitable buffer at a concentration of 1-5 x 106 cells/mL.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the cell suspension to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.
-
Incubate the cells at room temperature or 37°C for 30-60 minutes with gentle agitation.
-
-
Washing:
-
After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Remove the supernatant and wash the cells twice with PBS to remove any unbound this compound.
-
-
Analysis:
-
The this compound labeled cells are now ready for downstream applications.
-
Labeling can be confirmed by conjugating a fluorescent azide to the DBCO on the cell surface or by using analytical techniques if the this compound itself is tagged.
-
Signaling Pathway Implication: Oleic Acid and the GPR40 Pathway
While this compound itself is a synthetic molecule, the oleic acid component is a known endogenous ligand for G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). The activation of GPR40 by oleic acid triggers downstream signaling cascades that are involved in various physiological processes, including insulin secretion and cancer cell migration. Understanding this pathway can provide insights into the potential biological effects of this compound, particularly when it is localized to cell membranes.
GPR40 Signaling Cascade in Pancreatic β-cells
In pancreatic β-cells, the binding of oleic acid to GPR40 activates phospholipase C (PLC). This leads to an increase in intracellular calcium concentration ([Ca2+]i), which in turn activates L-type calcium channels, further increasing calcium influx. The elevated cytosolic calcium is a key trigger for the secretion of insulin.
Conclusion
This compound is a powerful and versatile molecule for researchers in the fields of chemistry, biology, and medicine. Its unique bifunctional structure, combining a lipid-associating oleic acid tail with a bioorthogonal DBCO handle, opens up a wide range of possibilities for bioconjugation, targeted drug delivery, and the study of biological systems. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for scientists and professionals seeking to leverage the potential of this compound in their research and development endeavors.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Oleic Acid Exhibits Anti-Proliferative and Anti-Invasive Activities via the PTEN/AKT/mTOR Pathway in Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ec.bioscientifica.com [ec.bioscientifica.com]
- 4. Oleic acid interacts with GPR40 to induce Ca2+ signaling in rat islet beta-cells: mediation by PLC and L-type Ca2+ channel and link to insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility and stability of Oleic-DBCO
An In-depth Technical Guide on the Solubility and Stability of Oleic-DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability characteristics of this compound (Oleic Acid-Dibenzocyclooctyne), a critical reagent in copper-free click chemistry. This compound integrates a hydrophobic oleic acid tail for lipid membrane anchoring with a highly reactive DBCO group for strain-promoted azide-alkyne cycloaddition (SPAAC). Understanding its physicochemical properties is paramount for its effective application in bioconjugation, drug delivery, and probe development.[1][2]
Solubility Profile
The solubility of this compound is dominated by its long, hydrophobic oleic acid chain, rendering it practically insoluble in aqueous solutions. However, it is readily soluble in various common organic solvents.
Qualitative Solubility
This compound is reported to be soluble in anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Chloroform, and Ethanol.[2][3] When preparing stock solutions, it is recommended to dissolve the compound in these solvents before further dilution into experimental media.
Quantitative Solubility Data
Quantitative solubility data for this compound is not extensively available in published literature. However, the solubility of its constituent, oleic acid, provides a strong indication of its behavior. For practical purposes, solubility should be determined empirically for the specific solvent and conditions used in an experiment.
| Solvent | Compound | Solubility | Temperature (°C) |
| Organic Solvents | |||
| DMSO | This compound | Soluble, specific data not available | Not Specified |
| DCM / Chloroform | This compound | Soluble, specific data not available | Not Specified |
| Ethanol | This compound | Soluble, specific data not available | Not Specified |
| DMSO | Oleic Acid | ≥ 62.5 mg/mL (221.27 mM)[4] | Not Specified |
| Ethanol | Oleic Acid | ≥ 25 mg/mL | Not Specified |
| Aqueous Buffers | |||
| PBS (pH 7.2) | Oleic Acid | ~0.1 mg/mL | Not Specified |
| 0.1 M NaOH | Oleic Acid | 100 mg/mL (354.03 mM) | Not Specified |
| Water | Oleic Acid | Practically Insoluble | Not Specified |
Strategies for Aqueous Applications
For applications in aqueous buffers, such as cell culture media or for the formation of liposomes, several strategies can be employed to handle the hydrophobicity of this compound:
-
Co-solvents: High-concentration stock solutions in a water-miscible organic solvent like DMSO can be prepared and then diluted into the aqueous medium. The final concentration of the organic solvent should be kept low (ideally ≤ 0.5%) to avoid cytotoxicity or other artifacts.
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Detergents/Surfactants: Non-ionic detergents can be used to solubilize hydrophobic compounds by forming micelles.
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Cyclodextrins: These molecules can form inclusion complexes with the hydrophobic oleic acid tail, increasing its aqueous solubility.
Stability Profile
The stability of this compound is influenced by the individual stabilities of the DBCO moiety and the oleic acid chain. Proper storage is crucial to maintain its reactivity.
Storage Recommendations
For long-term preservation, this compound should be stored at –20°C in a sealed container, protected from light and moisture. It is advisable to avoid repeated freeze-thaw cycles.
Chemical Stability of the DBCO Moiety
The strained alkyne of the DBCO group, while highly reactive towards azides, is also susceptible to degradation under certain conditions.
-
Reaction with Thiols: The DBCO group can react with nucleophilic thiols. In the presence of the biological thiol Glutathione (GSH), DBCO has a relatively short half-life. It is more stable in the presence of the reducing agent TCEP (Tris(2-carboxyethyl)phosphine).
-
Acidic Conditions: DBCO is known to undergo an inactivating rearrangement under strongly acidic conditions, such as neat Trifluoroacetic Acid (TFA), which is often used in peptide synthesis. This degradation can be mitigated by complexation with Copper(I).
-
Intracellular Stability: In a cellular environment, the stability of DBCO can be moderate. One study observed 36% degradation of DBCO groups after 24 hours in RAW 264.7 macrophage-like cells.
-
Long-Term Storage of Conjugates: When conjugated to a protein (Goat IgG), DBCO exhibited good stability, with only a 3-5% loss of reactivity towards azides after 4 weeks of storage at either 4°C or -20°C.
| Condition | Half-life (t½) / Degradation | Notes |
| Glutathione (GSH) | ~71 minutes | Indicates reactivity with biological thiols. |
| TCEP | > 24 hours | More stable than in the presence of GSH. |
| Strong Acid (TFA) | Rapid rearrangement and degradation | A significant consideration for peptide cleavage protocols. |
| Intracellular (RAW 264.7 cells) | 36% degradation over 24 hours | Demonstrates moderate stability in a cellular context. |
| Conjugated to IgG (at 4°C or -20°C) | 3-5% loss of reactivity over 4 weeks | Suggests good stability once conjugated. |
Oxidative Stability of the Oleic Acid Moiety
The cis-double bond in the oleic acid chain is susceptible to autoxidation, a process that can be accelerated by heat, light, and the presence of metal catalysts. This can lead to the formation of peroxides and other degradation products, potentially affecting the integrity of the molecule and its function in lipid bilayers. Therefore, protection from prolonged exposure to air and light is recommended.
Experimental Protocols
The following are generalized protocols for determining the . These should be adapted and optimized for specific experimental needs.
Protocol for Determining Equilibrium Solubility
This protocol is based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., DMSO, Ethanol) in a sealed glass vial.
-
-
Equilibration:
-
Agitate the vial at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter).
-
-
Quantification:
-
Determine the concentration of this compound in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Generate a calibration curve using standard solutions of this compound of known concentrations for accurate quantification.
-
-
Data Reporting:
-
Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (M) at the specified temperature.
-
Protocol for Assessing Chemical Stability
This protocol allows for the determination of the degradation kinetics of this compound under specific chemical conditions (e.g., different pH values, presence of thiols).
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
-
Reaction Setup:
-
In sealed vials, dilute the stock solution to a final concentration (e.g., 100 µM) in the test buffers (e.g., phosphate buffers at pH 5, 7, 9, or a buffer containing 1 mM GSH).
-
-
Incubation and Sampling:
-
Incubate the vials at a constant temperature (e.g., 37°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and immediately quench any further reaction if necessary (e.g., by dilution in mobile phase).
-
-
Analysis:
-
Analyze the samples by a suitable method like LC-MS to quantify the remaining amount of intact this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time.
-
For a first-order degradation process, the data should fit a straight line. The degradation rate constant (k) is the negative of the slope.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Visualized Workflows and Reactions
The following diagrams illustrate key experimental workflows and the fundamental reaction involving this compound.
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Caption: Workflow for assessing chemical stability and determining degradation half-life.
References
- 1. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to Oleic-DBCO for Membrane Anchoring
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, applications, and methodologies associated with Oleic-Dibenzocyclooctyne (Oleic-DBCO) for the anchoring of molecules to cellular membranes. This powerful technique leverages the spontaneous insertion of oleic acid into the lipid bilayer and the highly efficient, bioorthogonal "click chemistry" of the DBCO group to enable precise cell surface engineering.
Core Principles: A Dual-Component System
The efficacy of this compound as a membrane anchoring tool stems from its two key components: the oleic acid tail and the DBCO headgroup.
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The Oleic Acid Anchor: Oleic acid is an 18-carbon monounsaturated fatty acid, a natural component of mammalian cell membranes.[1] Its long, lipophilic alkyl chain has a high affinity for the hydrophobic core of the lipid bilayer. This allows the this compound conjugate to spontaneously insert into the plasma membrane of live cells upon incubation, a process driven by thermodynamics to minimize the exposure of the hydrophobic tail to the aqueous environment.[2][3] Studies on lipid probes with C18 alkyl chains demonstrate rapid membrane insertion, with half-maximum fluorescence being achieved in as little as 2-9 minutes.[4] Furthermore, C18 chains confer significant stability, showing minimal lipid exchange compared to shorter chains or cholesterol-based anchors, ensuring prolonged retention on the cell surface.
-
The DBCO Reactive Handle: The dibenzocyclooctyne (DBCO) group is a strained alkyne that serves as a highly reactive handle for bioorthogonal chemistry. It reacts specifically and efficiently with azide-containing molecules through a mechanism called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is exceptionally valuable for biological applications because it proceeds rapidly at physiological temperatures and in aqueous buffers without the need for a cytotoxic copper catalyst. The DBCO group itself exhibits low cytotoxicity, making it suitable for use with living cells.
The combination of these two features creates a versatile tool: the oleic acid tail acts as a stable "post" planted in the cell membrane, while the DBCO group is displayed on the cell surface, ready to "click" with and immobilize any desired azide-modified molecule, from small molecule drugs and fluorophores to large proteins and nanoparticles.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the components and application of lipid-DBCO anchors.
Table 1: Membrane Insertion & Stability of Lipid Anchors
| Parameter | Lipid Anchor Type | Value | Cell Type / System | Reference(s) |
| Insertion Time (t0.5) | Single 18-Carbon Chain | 2–9 min | MDCK Cells | |
| Insertion Rate Constant | Monomeric Lipid-DNA Probe | 0.041–0.074 s-1 | MDCK Cells | |
| Incorporation Efficiency | Cholesterol-PEG-DBCO | ~78–81% of cells | RAW 264.7 Cells | |
| Incorporation Efficiency | DSPE-PEG-DBCO | Lower than Cholesterol | RAW 264.7 Cells | |
| Anchor Stability | C18 Dialkyl Chains | Inherently Stable | Liposomes / UKRV-Mel-15a Cells | |
| Anchor Stability | C16 Dialkyl Chains | Some Exchange | Liposomes / UKRV-Mel-15a Cells | |
| Anchor Stability | Cholesterol Conjugates | Readily Undergo Exchange | Liposomes / UKRV-Mel-15a Cells |
Table 2: Cytotoxicity Data
| Compound | Metric (IC50 / Viability) | Concentration | Cell Line | Reference(s) |
| Lipid-DBCO Conjugates | >95% Viability | 10 µM (24h) | RAW 264.7 Cells | |
| DBCO Moiety | High Viability | up to 100 µM (48h) | A549 Cells | |
| Oleic Acid | IC50 | 15 nM (48h) | PC-3 Cells | |
| Oleic Acid | IC50 | 20 nM (48h) | A549 Cells |
Experimental Protocols & Methodologies
This section details the essential protocols for the synthesis of this compound and its application in cell surface modification.
Synthesis of Oleic Acid-PEG-DBCO
This protocol describes a two-step process to synthesize an this compound conjugate suitable for membrane anchoring, using a commercially available DBCO-PEG-Amine linker.
Step 1: Activation of Oleic Acid with NHS
-
Dissolve Oleic Acid (1 equivalent) in a dry, aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and N-Hydroxysuccinimide (NHS, 1.2 equivalents).
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours.
-
Monitor the reaction by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
The filtrate containing the Oleic Acid-NHS ester can be used directly in the next step.
Step 2: Conjugation to DBCO-PEG-Amine
-
Dissolve a DBCO-PEG-Amine linker (1 equivalent) in DCM or DMF.
-
Add the filtered Oleic Acid-NHS ester solution from Step 1 to the DBCO-PEG-Amine solution.
-
Add a non-nucleophilic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.
-
Stir the reaction under an inert atmosphere at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure.
-
Purify the final Oleic-PEG-DBCO product using column chromatography on silica gel.
Protocol for Cell Surface Modification
This protocol outlines the direct insertion of this compound into the plasma membrane, followed by the "clicking" of an azide-modified molecule of interest (e.g., Azide-Fluorophore, Azide-Peptide).
Materials:
-
This compound conjugate (stock solution in DMSO or ethanol).
-
Live cells in suspension or adherent culture.
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Cell culture medium.
-
Azide-modified molecule of interest (e.g., Azide-PEG-Biotin, Azide-Fluorophore).
Procedure:
-
Cell Preparation: Culture cells to a healthy confluency (70-90% for adherent cells). For suspension cells, harvest by centrifugation (300 x g for 5 minutes) and wash twice with PBS.
-
This compound Incubation:
-
Prepare a working solution of this compound in pre-warmed cell culture medium or PBS. A typical starting concentration is 5-10 µM.
-
Resuspend cells (or replace medium for adherent cells) with the this compound solution.
-
Incubate for 20-30 minutes at 37°C to allow for the spontaneous insertion of the lipid anchor into the plasma membrane.
-
-
Washing: Gently wash the cells three times with PBS to remove any unincorporated this compound.
-
Click Reaction:
-
Prepare a solution of the azide-modified molecule of interest in PBS or HBSS. A 2-5 fold molar excess over the estimated incorporated DBCO is recommended (a typical starting concentration is 20-50 µM).
-
Incubate the this compound-modified cells with the azide solution for 30-60 minutes at room temperature or 37°C.
-
-
Final Washes: Wash the cells three times with PBS to remove unreacted azide molecules.
-
Analysis: The cells are now surface-modified and ready for downstream applications, such as flow cytometry, fluorescence microscopy, or functional assays.
Visualizations: Workflows and Signaling Pathways
Mechanism of this compound Anchoring and Labeling
The following diagram illustrates the two-stage process of cell surface functionalization using this compound. First, the oleic acid tail spontaneously inserts into the lipid bilayer. Second, the now surface-exposed DBCO group reacts with an azide-modified molecule via SPAAC click chemistry.
Caption: Mechanism of this compound membrane anchoring and subsequent surface labeling.
Experimental Workflow for Cell Surface Labeling
This diagram outlines the logical flow of a typical experiment to label cell surfaces using the this compound anchoring strategy for analysis by flow cytometry or microscopy.
Caption: Experimental workflow for cell surface modification and analysis.
Application Example: Activating GPCR Signaling
A powerful application of membrane anchoring is to study cell signaling by presenting a ligand to its surface receptor. This diagram shows how an this compound-tethered peptide agonist can activate a G-protein coupled receptor (GPCR), such as the GLP-1 receptor, leading to a downstream signaling cascade.
Caption: Tethered agonist activating a GPCR pathway leading to cAMP production.
Conclusion and Future Outlook
This compound provides a robust and versatile platform for cell surface engineering. The principles of spontaneous lipid insertion combined with the precision of bioorthogonal click chemistry allow researchers to attach a wide array of molecules to living cell membranes with high stability and minimal cytotoxicity. This technique is invaluable for applications ranging from fundamental cell biology, such as tracking membrane components and probing receptor function, to advanced therapeutic strategies, including targeted drug delivery and engineered cell-based immunotherapies. As the library of azide-modified probes continues to expand, the potential applications for lipid-anchoring strategies like this compound will undoubtedly play an increasingly important role in the future of drug development and biomedical research.
References
- 1. Fatty Acid Biosynthesis Revisited: Structure Elucidation and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Reactive Anchoring Lipids with Different Performance for Cell Surface Re-engineering Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipophilic Anchors that Embed Bioconjugates in Bilayer Membranes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quantitative assessment of the dynamic modification of lipid–DNA probes on live cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Copper-Free Click Chemistry with Oleic-DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of copper-free click chemistry, with a specific focus on the application of Oleic-DBCO (Oleic Acid-Dibenzocyclooctyne). This lipophilic DBCO derivative offers unique opportunities for bioconjugation, particularly in the context of lipid bilayers, cell membrane labeling, and the development of targeted drug delivery systems.
Core Principles of Copper-Free Click Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Copper-free click chemistry circumvents the cellular toxicity associated with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The primary mechanism employed is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction that occurs efficiently under physiological conditions.[1]
The driving force behind SPAAC is the high ring strain of cyclooctyne derivatives, such as DBCO.[2] This strain significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide-functionalized molecule, enabling the reaction to proceed rapidly at room temperature without a catalyst.[2] The resulting product is a stable triazole linkage.[3][4] The bioorthogonal nature of the azide and DBCO moieties ensures that they react specifically with each other, minimizing side reactions with native biological functional groups.
This compound: A Lipophilic Tool for Bioconjugation
This compound is a specialized reagent that combines the highly reactive DBCO group with oleic acid, a monounsaturated fatty acid. This conjugation imparts a lipophilic character to the DBCO moiety, making it particularly well-suited for applications involving lipid-rich environments such as cell membranes and liposomes. Potential applications include the modification of lipid nanoparticles for drug delivery, the labeling of cell surface components in a membrane-associated manner, and the study of lipid-protein interactions.
Synthesis of this compound
The synthesis of this compound can be achieved through the formation of a stable amide bond between the carboxylic acid of oleic acid and an amine-functionalized DBCO derivative. The following is a representative protocol based on carbodiimide-mediated coupling chemistry.
Experimental Protocol: Synthesis of this compound
Materials:
-
Oleic Acid
-
DBCO-amine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of Oleic Acid:
-
Dissolve oleic acid (1 equivalent) and N-Hydroxysuccinimide (NHS, 1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) dissolved in a minimal amount of anhydrous DCM dropwise to the solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the formation of the NHS ester by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Evaporate the solvent under reduced pressure to obtain the crude Oleic Acid-NHS ester.
-
-
Conjugation with DBCO-amine:
-
Dissolve the crude Oleic Acid-NHS ester in anhydrous DMF.
-
In a separate flask, dissolve DBCO-amine (1 equivalent) and triethylamine (TEA, 1.2 equivalents) in anhydrous DMF.
-
Add the Oleic Acid-NHS ester solution dropwise to the DBCO-amine solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
-
Purification:
-
Remove the DMF under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to yield pure this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Quantitative Data for this compound in SPAAC Reactions
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| DBCO and Benzyl Azide | ~0.1 - 1.0 | Room Temperature |
| DBCO-PEG and Azido-Peptide | 0.34 | HBS buffer (pH 7.4), 25°C |
| DBCO-amine and Azido-sugar | 0.55 - 1.22 | HEPES buffer (pH 7), 25°C - 37°C |
Note: Reaction rates are influenced by factors such as the specific structure of the azide, solvent, pH, and temperature. For this compound, reactions in non-polar organic solvents or in the presence of detergents may be more efficient due to improved solubility.
Experimental Protocols for this compound Conjugation
The following protocols provide a framework for the use of this compound in bioconjugation applications. Optimization may be required for specific molecules and experimental systems.
Protocol 1: Labeling of Azide-Modified Peptides with this compound
This protocol is suitable for conjugating this compound to a peptide that has been synthesized with an azide-containing amino acid.
Materials:
-
Azide-modified peptide
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, potentially with a co-solvent like DMSO or DMF to aid in the solubility of this compound.
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis.
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound (e.g., 10 mM) in an organic solvent such as DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the peptide solution to achieve a 2-4 fold molar excess of this compound over the peptide. The final concentration of the organic solvent should be kept as low as possible (ideally <10%) to avoid denaturation of the peptide.
-
Incubate the reaction mixture overnight at 4°C with gentle agitation.
-
-
Purification and Analysis:
-
Purify the this compound-peptide conjugate from unreacted this compound and peptide using reverse-phase HPLC.
-
Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the conjugate.
-
Protocol 2: Labeling of Cell Surfaces with this compound
This protocol describes the labeling of live cells that have been metabolically engineered to express azide groups on their surface glycans.
Materials:
-
Cells cultured with an azide-functionalized sugar (e.g., Ac₄ManNAz) for 2-3 days.
-
This compound
-
Labeling Buffer: PBS or serum-free cell culture medium.
-
Fluorescent azide for visualization (optional, for a two-step labeling).
-
Flow cytometer or fluorescence microscope for analysis.
Procedure:
-
Cell Preparation:
-
Harvest the azide-labeled cells and wash them twice with cold PBS to remove any un-incorporated azido-sugar.
-
Resuspend the cells in the labeling buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
-
Labeling Reaction:
-
Prepare a working solution of this compound in the labeling buffer. The final concentration may need to be optimized (e.g., 10-100 µM), and a small amount of a biocompatible solvent like DMSO may be used to aid solubility.
-
Add the this compound solution to the cell suspension.
-
Incubate the cells for 30-60 minutes at 37°C.
-
-
Washing:
-
Wash the cells three times with the labeling buffer to remove excess this compound.
-
-
Analysis:
-
If this compound is conjugated to a fluorescent dye, the cells can be directly analyzed by flow cytometry or fluorescence microscopy.
-
Alternatively, for a two-step approach, after washing, the cells can be incubated with a fluorescently labeled azide to react with the now cell-surface-bound DBCO. This can be useful for signal amplification.
-
Visualizing Workflows and Pathways with Graphviz
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
Caption: Synthesis of this compound via carbodiimide chemistry.
Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism.
Caption: Experimental workflow for labeling cell surfaces with this compound.
References
Oleic-DBCO as a PROTAC Linker: A Technical Guide for Drug Development Professionals
Introduction to PROTAC Technology and the Critical Role of Linkers
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery.[1][2] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1][3] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for target ubiquitination and subsequent degradation.
This technical guide focuses on the use of Oleic-DBCO as a novel linker in PROTAC design. Oleic acid, a long-chain fatty acid, introduces hydrophobicity, which can impact the PROTAC's properties such as cell permeability and interaction with cellular membranes. The dibenzocyclooctyne (DBCO) group is a key component for bioorthogonal chemistry, enabling facile and efficient conjugation to an azide-modified molecule via strain-promoted alkyne-azide cycloaddition (SPAAC) or "click chemistry". This guide will provide an in-depth overview of the synthesis, mechanism of action, and evaluation of PROTACs incorporating an this compound linker.
The this compound Linker: Rationale and Physicochemical Properties
The choice of a linker is a crucial step in PROTAC design, as it dictates the spatial orientation of the POI and E3 ligase, which is critical for efficient ubiquitination. The this compound linker offers a unique combination of a long, hydrophobic alkyl chain and a reactive handle for click chemistry.
Rationale for using an Oleic Acid-Based Linker:
-
Modulation of Physicochemical Properties: The long alkyl chain of oleic acid significantly increases the lipophilicity of the PROTAC. This can enhance cell membrane permeability, a common challenge for large PROTAC molecules.
-
Potential for Enhanced Ternary Complex Stability: The hydrophobic nature of the linker may promote favorable interactions within the ternary complex, potentially increasing its stability and leading to more efficient degradation.
-
Novel Chemical Space: Fatty acid-based linkers represent a less explored area in PROTAC design, offering the potential for novel intellectual property and overcoming limitations of conventional alkyl and PEG linkers.
DBCO for Efficient PROTAC Synthesis:
-
Bioorthogonal Chemistry: The DBCO group reacts specifically and efficiently with azide groups under mild, physiological conditions without the need for a cytotoxic copper catalyst. This "click chemistry" approach simplifies the final conjugation step in PROTAC synthesis.
-
Modular Synthesis: The use of DBCO allows for a modular and convergent synthetic strategy, where the POI ligand and the E3 ligase ligand can be synthesized separately and then readily linked in the final step.
Quantitative Data on PROTAC Performance
While specific data for a PROTAC utilizing an this compound linker is not yet widely published, the following table presents representative quantitative data for PROTACs with long alkyl chain linkers, illustrating the key parameters used to evaluate their performance. These values are hypothetical and serve as a guide for expected outcomes.
| PROTAC ID | Linker Composition | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical-1 | This compound | Protein X | CRBN | 85 | 92 | MCF7 |
| Hypothetical-2 | C18 Alkyl Chain | Protein Y | VHL | 120 | 88 | HeLa |
| Hypothetical-3 | This compound | Protein Z | VHL | 50 | 95 | A549 |
Table 1: Representative Quantitative Data for PROTACs with Long Alkyl Chain Linkers. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved.
Experimental Protocols
Synthesis of a PROTAC using an this compound Linker
This protocol describes a general two-step synthesis of a PROTAC where the target-binding ligand contains an azide group and the E3 ligase ligand has a free amine.
Step 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Dissolve the azide-functionalized target protein ligand (1 equivalent) in a suitable solvent such as DMSO.
-
Add this compound (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the product can be purified by preparative HPLC to yield the intermediate product.
Step 2: Amide Coupling
-
Dissolve the purified intermediate from Step 1 (1 equivalent) in an anhydrous solvent such as DMF.
-
Add the amine-containing E3 ligase ligand (1.2 equivalents).
-
Add a coupling agent such as HATU (1.5 equivalents) and a base such as DIPEA (2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the final PROTAC product by preparative HPLC.
Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC and performing a Western blot to quantify the degradation of the target protein.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein amounts for each sample and prepare them with Laemmli buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the antibody incubation steps for the loading control.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A streamlined workflow for the synthesis and evaluation of a PROTAC.
Signaling Pathway: Ubiquitin-Proteasome System
Caption: The enzymatic cascade of the ubiquitin-proteasome pathway.
Conclusion
The this compound linker presents a compelling new tool for the development of PROTACs. Its unique combination of a long, hydrophobic fatty acid chain and a versatile click chemistry handle offers the potential to overcome challenges in PROTAC design, such as cell permeability and synthetic accessibility. By providing a framework for the synthesis and evaluation of PROTACs incorporating this novel linker, this guide aims to empower researchers in their efforts to develop next-generation targeted protein degraders. Further exploration of fatty acid-based linkers is warranted to fully understand their impact on PROTAC efficacy and to unlock new therapeutic opportunities.
References
An In-depth Technical Guide to the Synthesis and Purification of Oleic-DBCO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Oleic-DBCO (Oleic acid-Dibenzocyclooctyne), a valuable bifunctional molecule for applications in bioconjugation and drug delivery. This document outlines a robust, multi-step synthetic strategy, detailed experimental protocols, and purification methodologies. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams.
Introduction
This compound is a lipid-based, strain-promoted alkyne-azide cycloaddition (SPAAC) reagent. It incorporates the long-chain fatty acid, oleic acid, and the highly reactive dibenzocyclooctyne (DBCO) moiety. This structure allows for the straightforward conjugation of the oleic acid lipid tail to azide-modified molecules, such as proteins, peptides, and nanoparticles, without the need for a cytotoxic copper catalyst. The oleic acid component can enhance the hydrophobicity of the conjugated molecule, potentially improving its interaction with cell membranes or facilitating its incorporation into lipid-based drug delivery systems.
Synthetic Strategy
The synthesis of this compound is approached through a three-stage process. The first stage involves the purification of commercially available oleic acid to remove peroxides and other impurities that could interfere with subsequent reactions. The second stage is the activation of the purified oleic acid's carboxylic acid group by converting it into an N-hydroxysuccinimide (NHS) ester. The final stage is the coupling of the Oleic Acid-NHS ester with a DBCO-amine to form a stable amide bond, yielding the final this compound product.
Experimental Protocols
Stage 1: Purification of Oleic Acid
Commercially available oleic acid often contains impurities such as hydroperoxides and other conjugated lipids that can affect reaction efficiency and product purity.[1] A common and effective purification method is low-temperature recrystallization from acetonitrile.[1]
Methodology: Low-Temperature Recrystallization
-
Dissolution: Dissolve commercial oleic acid (e.g., 90% purity) in acetonitrile at a ratio of approximately 1:9 (v/v) oleic acid to acetonitrile.
-
Mixing: As oleic acid and acetonitrile are not fully miscible at room temperature, vigorous mixing is required. This can be achieved by bubbling nitrogen gas through the solution.
-
Crystallization: Cool the mixture to -30°C using a dry ice/acetone bath while continuing to mix. Oleic acid will crystallize out of the solution, while impurities will remain in the acetonitrile.
-
Isolation: Once crystallization is complete, stop the nitrogen bubbling and allow the crystals to settle. Remove the supernatant containing the impurities.
-
Drying: Warm the purified oleic acid crystals to room temperature and remove any residual acetonitrile under vacuum.
-
Iteration: For higher purity, this process can be repeated three or more times. The purified oleic acid should be stored at -80°C to prevent degradation.
Stage 2: Synthesis of Oleic Acid-NHS Ester
The carboxylic acid of oleic acid is activated by converting it into a more reactive N-hydroxysuccinimide (NHS) ester. This is typically achieved using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).
Methodology: NHS Ester Formation
-
Reagent Preparation: Prepare solutions of purified oleic acid, N,N'-dicyclohexylcarbodiimide (DCC), and N-hydroxysuccinimide (NHS) in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM).
-
Reaction Mixture: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine the NHS and DCC solutions.
-
Addition of Oleic Acid: Slowly add the oleic acid solution to the NHS/DCC mixture. The reaction proceeds by the DCC-mediated coupling of the oleic acid's carboxyl group to the NHS, forming the stable NHS ester. A byproduct, dicyclohexylurea (DCU), will precipitate out of the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for several hours or overnight to ensure complete reaction.
-
Isolation of Activated Oleic Acid: Remove the precipitated DCU by filtration. The filtrate, containing the Oleic Acid-NHS ester, can be used directly in the next step or the solvent can be removed under reduced pressure to yield the crude product.
Stage 3: Synthesis of this compound
The final step is the conjugation of the Oleic Acid-NHS ester with a commercially available DBCO-amine. The primary amine of the DBCO moiety will nucleophilically attack the NHS ester, forming a stable amide bond and releasing NHS.
Methodology: Amide Bond Formation
-
Reagent Preparation: Dissolve the crude Oleic Acid-NHS ester from the previous step in a suitable solvent like DMSO or DCM. Dissolve DBCO-amine in the same solvent. DBCO-amine is available from various suppliers, including MedChemExpress, AxisPharm, Vector Labs, and Sigma-Aldrich.[2][3][4]
-
Reaction Mixture: In a reaction vessel, combine the solution of Oleic Acid-NHS ester with the DBCO-amine solution. A slight molar excess of the DBCO-amine can be used to ensure complete consumption of the NHS ester.
-
Reaction Conditions: Stir the reaction at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the reaction mixture can be diluted with an organic solvent and washed with aqueous solutions to remove water-soluble byproducts.
Purification of this compound
Purification of the final product is crucial to remove any unreacted starting materials and byproducts. For a small molecule like this compound, column chromatography is an effective method.
Methodology: Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal solvent system should be determined by TLC analysis of the crude reaction mixture.
-
Procedure: a. Load the crude this compound onto the silica gel column. b. Elute the column with the chosen solvent system, gradually increasing the polarity. c. Collect fractions and analyze them by TLC to identify those containing the pure product. d. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
For more challenging separations, semi-preparative reverse-phase HPLC can also be employed.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the presence of characteristic peaks for the oleic acid chain and the DBCO moiety. Key signals to identify include the olefinic protons of oleic acid (~5.3 ppm) and the aromatic protons of the DBCO group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the this compound product.
Quantitative Data Summary
The following tables provide expected quantitative data for the synthesis and characterization of this compound, based on typical yields for similar reactions and the properties of the constituent molecules.
Table 1: Synthesis Parameters and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Typical Molar Ratios | Expected Yield |
| 1 | Purification of Oleic Acid | Oleic Acid, Acetonitrile | Acetonitrile | 1:9 (v/v) | >95% recovery |
| 2 | NHS Ester Formation | Oleic Acid, DCC, NHS | DMSO or DCM | 1 : 1.1 : 1.1 | 70-90% |
| 3 | Amide Coupling | Oleic Acid-NHS, DBCO-amine | DMSO or DCM | 1 : 1.2 | 80-95% |
Table 2: Characterization Data for this compound
| Property | Description |
| Appearance | White to off-white solid or viscous liquid |
| Molecular Formula | C36H47N1O2 |
| Molecular Weight | 525.77 g/mol |
| Solubility | Soluble in chloroform, dichloromethane, DMSO |
| Storage | Store at -20°C, protected from light and moisture |
Visual Diagrams
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Components
Caption: Component relationship in this compound.
References
Methodological & Application
Revolutionizing Liposome Bio-conjugation: A Detailed Guide to Oleic-DBCO Functionalization
For Researchers, Scientists, and Drug Development Professionals
Application Note & Protocols
The functionalization of liposomes is a critical step in the development of targeted drug delivery systems, diagnostics, and other advanced nanomedicine platforms. The use of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a robust and bioorthogonal method for attaching a wide array of molecules to the liposomal surface. This document provides detailed application notes and protocols for the functionalization of liposomes using an Oleic-DBCO moiety, leveraging the unique properties of oleic acid to enhance membrane fluidity and stability, combined with the efficient and specific conjugation capabilities of Dibenzocyclooctyne (DBCO).
Introduction to this compound Liposome Functionalization
Oleic acid, a monounsaturated fatty acid, is a natural component of cell membranes and is known to increase the fluidity and permeability of lipid bilayers.[1][2] Incorporating oleic acid or oleoyl-containing phospholipids into liposomes can improve drug loading, enhance fusogenicity, and increase stability against oxidation.[1][3] DBCO is a cyclooctyne that reacts specifically and efficiently with azide-functionalized molecules without the need for a cytotoxic copper catalyst, making it ideal for biological applications.[4]
By combining these two components, "this compound" functionalized liposomes offer a powerful platform for creating customized nanocarriers. This can be achieved either by incorporating a lipid where oleic acid is directly conjugated to a DBCO group or by formulating liposomes containing oleic acid or oleoyl-phospholipids and a separate DBCO-functionalized lipid, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[dibenzocyclooctyl(polyethylene glycol)-2000] (DSPE-PEG-DBCO). The latter approach is well-documented and offers a reliable method for introducing DBCO moieties onto the surface of oleic acid-containing liposomes.
Key Advantages of this compound Functionalization
-
Enhanced Membrane Dynamics: The presence of oleic acid can increase the fluidity of the liposome membrane, which may facilitate better interaction with target cells.
-
Improved Stability: Liposomes enriched with oleic acid have shown reduced susceptibility to oxidation.
-
High Conjugation Efficiency: Copper-free click chemistry with DBCO provides a highly efficient and specific method for attaching ligands, with reported conjugation efficiencies of 85-95%.
-
Biocompatibility: The absence of a copper catalyst makes this method highly suitable for in vitro and in vivo applications.
-
Versatility: A wide range of azide-modified molecules, including peptides, proteins, antibodies, and small molecules, can be conjugated to DBCO-functionalized liposomes.
Experimental Protocols
This section provides detailed protocols for the preparation and functionalization of oleic acid-containing liposomes with DBCO.
Protocol 1: Preparation of Oleic Acid-Containing Liposomes by Thin-Film Hydration
This protocol describes the preparation of liposomes incorporating an oleoyl-based phospholipid and a DSPE-PEG-DBCO lipid.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[dibenzocyclooctyl(polyethylene glycol)-2000] (DSPE-PEG-DBCO)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve the desired amounts of DOPC, cholesterol, and DSPE-PEG-DBCO in a chloroform/methanol mixture (e.g., 2:1 v/v). A typical molar ratio is 55:40:5 (DOPC:Cholesterol:DSPE-PEG-DBCO).
-
Remove the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask. The volume of the buffer should be chosen to achieve the desired final lipid concentration.
-
The hydration process should be carried out at a temperature above the lipid phase transition temperature.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Pass the suspension through the extruder 10-20 times to ensure a narrow size distribution.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).
-
The morphology of the liposomes can be visualized using Transmission Electron Microscopy (TEM).
-
Protocol 2: Quantification of Surface DBCO Groups
This protocol describes a fluorescence-based assay to quantify the number of accessible DBCO groups on the liposome surface.
Materials:
-
DBCO-functionalized liposomes
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)
-
PBS, pH 7.4
-
Size exclusion chromatography (SEC) column (e.g., Sephadex G-50)
-
Fluorometer
Procedure:
-
Reaction Setup:
-
Incubate a known concentration of DBCO-functionalized liposomes with an excess of the azide-functionalized fluorescent dye in PBS at room temperature for 2-4 hours, protected from light.
-
-
Purification:
-
Separate the liposomes from the unreacted dye using a size exclusion chromatography column.
-
Collect the fractions containing the liposomes.
-
-
Quantification:
-
Measure the fluorescence intensity of the liposome fraction using a fluorometer.
-
Create a standard curve of the fluorescent dye to determine the concentration of the conjugated dye.
-
Calculate the number of DBCO groups per liposome based on the liposome concentration and the concentration of the conjugated dye.
-
Protocol 3: Click Chemistry Conjugation of an Azide-Modified Ligand to DBCO-Liposomes
This protocol details the conjugation of an azide-modified molecule (e.g., a peptide or antibody) to the prepared DBCO-functionalized liposomes.
Materials:
-
DBCO-functionalized liposomes
-
Azide-modified ligand of interest
-
PBS, pH 7.4
-
Dialysis membrane (appropriate molecular weight cut-off) or size exclusion chromatography column
Procedure:
-
Conjugation Reaction:
-
Mix the DBCO-functionalized liposomes with the azide-modified ligand in PBS. The molar ratio of DBCO to the azide ligand should be optimized, but a starting point of 1:1 to 5:1 can be used.
-
Incubate the reaction mixture at room temperature for 4-12 hours or overnight at 4°C with gentle shaking. Reaction times can be optimized for specific ligands.
-
-
Purification:
-
Remove the unconjugated ligand by dialysis against PBS or by using size exclusion chromatography.
-
-
Characterization of Conjugate:
-
Confirm the successful conjugation by a suitable method, such as SDS-PAGE for protein ligands or by measuring a change in the liposome's physicochemical properties (e.g., size or zeta potential).
-
The conjugation efficiency can be quantified by measuring the amount of conjugated ligand and comparing it to the initial amount used.
-
Data Presentation
The following tables summarize typical quantitative data obtained during the preparation and functionalization of oleic acid-containing DBCO liposomes.
Table 1: Physicochemical Characterization of Oleic Acid-Containing Liposomes
| Liposome Formulation (molar ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DOPC:Cholesterol (60:40) | 130 ± 5.2 | < 0.2 | -5 to -15 | |
| DOPC:Cholesterol:DSPE-PEG-DBCO (55:40:5) | 135 ± 6.1 | < 0.2 | -8 to -20 | |
| Oleic Acid Vesicles | 215 - 490 | 0.234 ± 0.016 | Negative | |
| Oleic Acid-based Liposomes | 89.21 ± 2.3 | ~0.45 | -57.3 |
Table 2: Quantitative Analysis of DBCO Functionalization and Click Chemistry Conjugation
| Parameter | Method | Typical Value | Reference |
| DBCO Groups per Liposome | Fluorescence Assay | Varies with formulation | |
| Conjugation Efficiency (Azide-Ligand to DBCO-Liposome) | Size Exclusion Chromatography | 85-95% | |
| Ligands per Liposome | Quantification of conjugated ligand | Varies with reaction conditions |
Visualizations
Experimental Workflow for this compound Liposome Functionalization
Caption: Workflow for preparing and functionalizing oleic acid-containing DBCO liposomes.
Logical Relationship of Components in Functionalized Liposome
Caption: Components of an oleic acid-containing, DBCO-functionalized liposome.
Conclusion
The use of this compound for liposome functionalization provides a versatile and efficient platform for the development of advanced drug delivery systems. The incorporation of oleic acid offers potential benefits for membrane properties and stability, while copper-free click chemistry allows for the precise and robust attachment of targeting moieties. The protocols and data presented in this document serve as a comprehensive guide for researchers and scientists to implement this powerful technology in their work.
References
Application Notes and Protocols for Metabolic Labeling of Lipids Using Oleic Acid Analogs and Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the metabolic labeling of lipids using oleic acid analogs coupled with bioorthogonal click chemistry. This powerful technique enables the visualization and analysis of lipid metabolism, trafficking, and localization in living cells and organisms, providing critical insights for basic research and the development of therapeutics targeting lipid-related diseases.
Introduction to Metabolic Lipid Labeling
Metabolic labeling of lipids involves the introduction of a modified lipid precursor, such as an analog of oleic acid, into cells. The cells' metabolic machinery incorporates this analog into various lipid species, effectively tagging them with a bioorthogonal handle. This handle, typically an azide or an alkyne group, does not interfere with the natural biological processes. Subsequently, a reporter molecule, such as a fluorophore or a biotin tag containing a complementary reactive group (e.g., DBCO for azides, or an azide for alkynes), is introduced. This reporter molecule specifically and efficiently "clicks" onto the bioorthogonal handle, allowing for the detection and analysis of the newly synthesized lipids.[1][2]
The strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "copper-free click chemistry," is particularly advantageous for live-cell imaging as it does not require a cytotoxic copper catalyst.[3][4] In this reaction, a dibenzocyclooctyne (DBCO) group reacts specifically with an azide group.[3]
Principle of Oleic Acid Analog Labeling
Oleic acid is a key monounsaturated fatty acid involved in numerous cellular processes, including membrane synthesis, energy storage in lipid droplets, and cell signaling. By using a modified version of oleic acid, researchers can trace its metabolic fate and investigate the dynamics of lipid metabolism in various physiological and pathological contexts.
This document outlines two primary protocols:
-
Protocol A: Metabolic labeling using an azide-modified oleic acid analog (e.g., Azido-Oleic Acid) and subsequent detection with a DBCO-conjugated fluorophore.
-
Protocol B: An alternative and widely used method employing an alkyne-modified oleic acid analog (e.g., Alkyne-Oleic Acid) and detection via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-conjugated fluorophore.
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from experiments using metabolic labeling of lipids with oleic acid analogs. These tables are intended to serve as examples for data presentation and interpretation.
Table 1: Incorporation of Azido-Oleic Acid into Major Lipid Classes in Cultured Hepatocytes (Huh-7) after 24-hour Labeling.
| Lipid Class | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Triglycerides (TG) | 15,234 | ± 1,287 |
| Phosphatidylcholine (PC) | 8,965 | ± 754 |
| Phosphatidylethanolamine (PE) | 6,123 | ± 543 |
| Cholesteryl Esters (CE) | 12,543 | ± 1,102 |
| Control (No Azide) | 150 | ± 25 |
Table 2: Time-Dependent Incorporation of Alkyne-Oleic Acid into Triglycerides in 3T3-L1 Adipocytes.
| Incubation Time (hours) | Fold Change in Labeled Triglycerides (vs. 1 hour) |
| 1 | 1.0 |
| 4 | 3.2 |
| 8 | 5.7 |
| 12 | 8.1 |
| 24 | 12.5 |
Experimental Protocols
Protocol A: Metabolic Labeling with Azido-Oleic Acid and Detection with DBCO-Fluorophore
This protocol describes the metabolic incorporation of an azide-containing oleic acid analog into cellular lipids, followed by fluorescent labeling via copper-free click chemistry.
Materials:
-
Azido-Oleic Acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
DBCO-conjugated fluorophore (e.g., DBCO-488, DBCO-555)
-
Hoechst or DAPI nuclear stain (optional)
-
Mounting medium
Procedure:
-
Preparation of Labeling Medium:
-
Prepare a stock solution of Azido-Oleic Acid in ethanol.
-
Complex the Azido-Oleic Acid with fatty acid-free BSA. A common molar ratio is 2:1 to 4:1 (fatty acid:BSA).
-
Dilute the Azido-Oleic Acid-BSA complex in cell culture medium to the desired final concentration (typically 10-100 µM).
-
-
Cell Culture and Labeling:
-
Plate cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Remove the growth medium and replace it with the prepared labeling medium.
-
Incubate the cells for a desired period (e.g., 4-24 hours) to allow for metabolic incorporation of the Azido-Oleic Acid.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) If targeting intracellular lipids, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Click Chemistry Reaction:
-
Prepare a solution of the DBCO-conjugated fluorophore in PBS (typically 5-20 µM).
-
Incubate the fixed (and permeabilized, if applicable) cells with the DBCO-fluorophore solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS to remove unbound fluorophore.
-
(Optional) Incubate the cells with a nuclear stain like Hoechst or DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Protocol B: Metabolic Labeling with Alkyne-Oleic Acid and Detection with Azide-Fluorophore (CuAAC)
This protocol details the use of an alkyne-tagged oleic acid for metabolic labeling and subsequent detection using a copper-catalyzed click reaction.
Materials:
-
Alkyne-Oleic Acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium
-
PBS
-
4% PFA in PBS
-
0.1% Triton X-100 in PBS
-
Azide-conjugated fluorophore (e.g., Azide-488, Azide-555)
-
Copper (II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand
-
Sodium Ascorbate
-
Hoechst or DAPI nuclear stain (optional)
-
Mounting medium
Procedure:
-
Preparation of Labeling Medium and Cell Labeling:
-
Follow steps 1 and 2 from Protocol A, using Alkyne-Oleic Acid instead of Azido-Oleic Acid. A typical labeling concentration is 10 µM for 16 hours.
-
-
Cell Fixation and Permeabilization:
-
Follow step 3 from Protocol A. Permeabilization is generally required for the click chemistry reagents to access intracellular lipids.
-
-
Click Chemistry Reaction (CuAAC):
-
Prepare the "Click-it" reaction cocktail immediately before use. For a 1 mL final volume:
-
880 µL PBS
-
10 µL of 100 mM CuSO4 (final concentration: 1 mM)
-
10 µL of 500 mM THPTA (final concentration: 5 mM)
-
50 µL of 1 M Sodium Ascorbate (freshly prepared, final concentration: 50 mM)
-
50 µL of 100 µM Azide-fluorophore (final concentration: 5 µM)
-
-
Incubate the fixed and permeabilized cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing, Counterstaining, Mounting, and Imaging:
-
Follow steps 5 and 6 from Protocol A.
-
Protocol C: Lipid Extraction and Analysis by Mass Spectrometry
This protocol outlines the steps for extracting lipids after metabolic labeling for analysis by mass spectrometry (MS), which allows for the identification and quantification of specific lipid species incorporating the oleic acid analog.
Materials:
-
Labeled cells (from Protocol A or B)
-
Ice-cold PBS
-
Methanol
-
Chloroform
-
0.9% NaCl solution
-
Internal standards for MS analysis (e.g., deuterated lipid standards)
-
Nitrogen gas stream
Procedure:
-
Sample Collection:
-
After the labeling period, wash the cells twice with ice-cold PBS.
-
Scrape the cells into a glass tube and centrifuge to pellet.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet. Add internal standards at this stage.
-
Vortex thoroughly and incubate on ice for 30 minutes.
-
Add chloroform and 0.9% NaCl solution to induce phase separation.
-
Centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
-
Sample Preparation for MS:
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
The dried lipid film can be reconstituted in an appropriate solvent for direct infusion or liquid chromatography-mass spectrometry (LC-MS) analysis.
-
-
Click Chemistry on Extracted Lipids (if not performed in-cell):
-
If labeling with a biotin-azide or other tagged reporter for enrichment, the click reaction can be performed on the extracted lipids.
-
Resuspend the dried lipids in a suitable solvent and add the click reaction components as described in the respective protocols.
-
After the reaction, the sample may require cleanup or enrichment steps (e.g., using streptavidin beads for biotin-tagged lipids) before MS analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using a high-resolution mass spectrometer. The mass shift corresponding to the incorporated oleic acid analog and any clicked-on reporter will allow for the identification of labeled lipid species.
-
Visualizations
Caption: General workflow for metabolic labeling and analysis of lipids.
Caption: Oleic acid metabolic pathway and its influence on cellular processes.
Caption: Step-by-step workflow for imaging metabolically labeled lipids.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. salic.med.harvard.edu [salic.med.harvard.edu]
Application Notes and Protocols for Oleic-DBCO Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to the bioconjugation of oleic acid using a dibenzocyclooctyne (DBCO) functional group for copper-free click chemistry. Oleic acid, a monounsaturated fatty acid, can be incorporated into various biomolecules to enhance their lipophilicity, facilitate membrane anchoring, or for the development of targeted drug delivery systems.[1] The strain-promoted alkyne-azide cycloaddition (SPAAC) between a DBCO-functionalized oleic acid and an azide-modified biomolecule offers a highly efficient and bioorthogonal method for creating stable conjugates under mild, aqueous conditions.[2][3][4] This copper-free approach is ideal for working with sensitive biological samples as it avoids the cytotoxicity associated with copper catalysts.[3]
The "Oleic-DBCO" reagent is commercially available, simplifying the process by providing a ready-to-use lipid component for bioconjugation. These application notes and protocols will guide the user through the necessary steps for successful bioconjugation, from reagent handling to the final purification of the conjugate.
Principle of the Method
The bioconjugation strategy involves a two-step conceptual process, though with the availability of commercial this compound, the researcher's workflow begins at the second major stage:
-
Functionalization of Oleic Acid (for informational purposes): The carboxylic acid group of oleic acid is activated, typically using carbodiimide chemistry (e.g., with EDC and NHS), to form an NHS ester. This activated ester then readily reacts with an amine-functionalized DBCO molecule (DBCO-amine) to form a stable amide bond, yielding the this compound conjugate.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group on the oleic acid derivative reacts specifically and spontaneously with an azide group that has been incorporated into a target biomolecule (e.g., protein, peptide, or nanoparticle). This reaction forms a stable triazole linkage, covalently connecting the oleic acid moiety to the biomolecule.
Key Features of this compound Bioconjugation:
-
Bioorthogonal: The DBCO and azide groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring high specificity.
-
Copper-Free: The reaction proceeds efficiently without the need for a cytotoxic copper catalyst, making it suitable for applications in living cells.
-
High Efficiency: SPAAC reactions are known for their fast kinetics and high yields under mild conditions.
-
Stable Conjugates: The resulting triazole linkage is highly stable, ensuring the integrity of the final bioconjugate.
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound
This protocol describes the proper handling and preparation of the commercially available this compound reagent.
Materials:
-
This compound reagent
-
Anhydrous organic solvent (e.g., chloroform, dichloromethane (DCM), or dimethyl sulfoxide (DMSO))
-
Inert gas (e.g., argon or nitrogen)
-
Microcentrifuge tubes or glass vials
Procedure:
-
Receiving and Storage: Upon receipt, store the this compound reagent at -20°C in a tightly sealed container, protected from light and moisture.
-
Reagent Preparation:
-
Allow the reagent vial to warm to room temperature before opening to prevent condensation.
-
Under an inert gas atmosphere, dissolve the desired amount of this compound in an appropriate anhydrous organic solvent to create a stock solution. The choice of solvent will depend on the subsequent application and the solubility of the azide-modified biomolecule.
-
For long-term storage of the stock solution, it is recommended to store it at -20°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Bioconjugation of this compound to an Azide-Modified Biomolecule
This protocol outlines the general procedure for the click chemistry reaction between this compound and an azide-containing biomolecule.
Materials:
-
This compound stock solution (from Protocol 1)
-
Azide-modified biomolecule (e.g., protein, peptide, oligonucleotide) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). Note: Avoid buffers containing sodium azide, as it will react with the DBCO group.
-
Reaction buffer (if different from the biomolecule buffer)
-
Microcentrifuge tubes
Procedure:
-
Prepare the Azide-Modified Biomolecule: Ensure the azide-modified biomolecule is purified and dissolved in an appropriate reaction buffer. The concentration should be optimized based on the specific biomolecule and experimental needs.
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified biomolecule.
-
Add the this compound stock solution to the reaction mixture. The molar ratio of this compound to the azide-modified biomolecule will need to be optimized. A common starting point is a 1.5 to 3-fold molar excess of the DBCO reagent.
-
If the this compound is in an organic solvent, ensure the final concentration of the organic solvent in the reaction mixture is compatible with the stability and solubility of the biomolecule (typically ≤ 20% DMSO).
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. The optimal reaction time will depend on the reactants and their concentrations.
-
-
Monitoring the Reaction (Optional): The progress of the reaction can be monitored by techniques such as LC-MS or SDS-PAGE to observe the formation of the conjugate.
Protocol 3: Purification of the this compound Bioconjugate
This protocol provides general guidelines for purifying the final conjugate. The specific method will depend on the properties of the biomolecule.
Materials:
-
Reaction mixture from Protocol 2
-
Purification system and appropriate columns (e.g., size-exclusion chromatography (SEC), reverse-phase HPLC (RP-HPLC), or affinity chromatography)
-
Suitable buffers for purification
Procedure:
-
Method Selection: Choose a purification method based on the size, charge, and hydrophobicity of the biomolecule and the conjugate.
-
Size-Exclusion Chromatography (SEC): Effective for removing unreacted small molecules like excess this compound from a larger biomolecule conjugate.
-
Reverse-Phase HPLC (RP-HPLC): Can be used to separate the more hydrophobic conjugate from the unreacted biomolecule.
-
Affinity Chromatography: If the biomolecule has a tag (e.g., His-tag), this can be used to purify the conjugate.
-
-
Purification:
-
Equilibrate the chosen chromatography column with the appropriate buffer.
-
Load the reaction mixture onto the column.
-
Elute the conjugate according to the column manufacturer's instructions.
-
-
Analysis and Storage:
-
Analyze the collected fractions for the presence of the purified conjugate using methods such as SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry.
-
Pool the fractions containing the pure conjugate.
-
Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C in a suitable buffer.
-
Quantitative Data
The efficiency of SPAAC reactions is generally high. The following table provides representative data for typical DBCO-azide conjugations to guide experimental design. Actual results may vary depending on the specific reactants and conditions.
| Parameter | Typical Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | A molar excess of the smaller molecule is often used to drive the reaction to completion. |
| Reaction Time | 2 - 24 hours | Dependent on reactant concentrations and temperature. |
| Temperature | 4°C to 37°C | Milder temperatures (4°C or room temperature) are common for sensitive biomolecules. |
| pH | 6.5 - 8.5 | SPAAC is tolerant of a wide pH range. |
| Reaction Efficiency | > 90% | Often proceeds to near completion with optimized conditions. |
Visualizations
// Reactants oleic_dbco [label=<
this compound
];
azide_biomolecule [label=<
Azide-Modified Biomolecule
];
// Product conjugate [label=<
Oleic-Biomolecule Conjugate
];
// Reaction Arrow plus [label="+", shape=plaintext]; arrow [label="Strain-Promoted\nAzide-Alkyne\nCycloaddition\n(Copper-Free)", fontsize=8, fontcolor="#5F6368", shape=plaintext];
{rank=same; oleic_dbco; plus; azide_biomolecule} oleic_dbco -> plus [style=invis]; plus -> azide_biomolecule [style=invis];
azide_biomolecule -> arrow [style=invis]; arrow -> conjugate [minlen=2, color="#EA4335"];
// Invisible nodes for alignment edge [style=invis]; oleic_dbco -> arrow; } .enddot Caption: Reaction scheme for this compound and an azide-modified biomolecule.
References
Visualizing Lipid Dynamics: Oleic-DBCO in Fluorescence Microscopy
Application Notes and Protocols for Researchers
Introduction: The study of lipid metabolism and localization is crucial for understanding a vast array of cellular processes and diseases, including metabolic disorders, cancer, and neurodegenerative conditions. Oleic acid, an abundant monounsaturated fatty acid, plays a central role in these pathways. The use of Oleic-DBCO, an oleic acid analog modified with a dibenzocyclooctyne (DBCO) group, in conjunction with fluorescence microscopy, offers a powerful tool for the direct visualization and tracking of oleic acid metabolism in living cells. This approach leverages the principles of bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) or "copper-free click chemistry," to attach fluorescent probes to oleic acid-containing lipids with high specificity and biocompatibility.[1][2]
This technique allows researchers to follow the uptake, trafficking, and incorporation of oleic acid into various lipid species in real-time and with high spatial resolution. The DBCO moiety serves as a bioorthogonal handle that does not interfere with the natural metabolic processing of the fatty acid.[1] Once incorporated into cellular lipids, the DBCO group can be specifically and covalently labeled with an azide-functionalized fluorescent dye. This two-step labeling strategy provides a robust and versatile method for imaging lipid dynamics.
Principle of the Method: The application of this compound in fluorescence microscopy is based on a two-step process:
-
Metabolic Labeling: Cells are incubated with this compound, which is taken up and metabolized similarly to endogenous oleic acid. It can be incorporated into various lipid classes, such as triglycerides, phospholipids, and cholesterol esters.
-
Fluorescent Detection: Following metabolic incorporation, the cells are treated with a fluorescent probe containing an azide group. The DBCO and azide moieties undergo a highly efficient and specific SPAAC reaction, resulting in the covalent attachment of the fluorophore to the target lipids.[1] This allows for the visualization of the labeled lipids using standard fluorescence microscopy techniques.
This copper-free click chemistry approach is advantageous for live-cell imaging as it avoids the cytotoxicity associated with copper catalysts used in other click chemistry reactions.[1]
Quantitative Data Summary
The following table summarizes typical concentration ranges and incubation times for key reagents used in this compound-based fluorescence microscopy experiments. These values should be optimized for specific cell types and experimental goals.
| Reagent | Typical Concentration | Typical Incubation Time | Notes |
| This compound | 1-20 µM | 4-24 hours | Optimal concentration should be determined to ensure sufficient labeling without inducing cytotoxicity. |
| Azide-functionalized Fluorophore | 5-50 µM | 30-60 minutes | Concentration and time can be adjusted to maximize signal-to-noise ratio. Protect from light during incubation. |
| DAPI (nuclear counterstain) | 1-5 µg/mL | 5-15 minutes | Used for visualizing cell nuclei to provide cellular context. |
| Paraformaldehyde (for fixed-cell imaging) | 4% in PBS | 15-20 minutes | For endpoint assays where live-cell imaging is not required. |
| Triton X-100 (for permeabilization) | 0.1-0.5% in PBS | 10-15 minutes | Required for labeling intracellular lipid structures in fixed cells. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Oleic Acid Metabolism
This protocol describes the metabolic labeling of lipids with this compound and subsequent visualization in live cells.
Materials:
-
This compound
-
Azide-functionalized fluorescent dye (e.g., Azide-AF488, Azide-Cy5)
-
Cell culture medium appropriate for the cell line
-
Live-cell imaging buffer (e.g., HBSS)
-
Fluorescence microscope with appropriate filter sets and environmental chamber
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for microscopy. Allow cells to adhere and reach the desired confluency (typically 50-70%).
-
Metabolic Labeling: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM). Remove the old medium from the cells and add the this compound containing medium.
-
Incubation: Incubate the cells for 4-24 hours under normal cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time will depend on the cell type and the specific metabolic process being studied.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer to remove unincorporated this compound.
-
Fluorescent Labeling: Prepare the azide-fluorophore staining solution by diluting the stock solution in serum-free medium or live-cell imaging buffer to the desired final concentration (e.g., 25 µM). Add the staining solution to the cells.
-
Staining Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Final Wash: Gently wash the cells two to three times with live-cell imaging buffer.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO2 levels. Use the appropriate filter sets for the chosen fluorophore.
Protocol 2: Fixed-Cell Imaging of Oleic Acid Incorporation
This protocol is suitable for endpoint assays and allows for the visualization of intracellular lipid structures.
Materials:
-
This compound
-
Azide-functionalized fluorescent dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Seeding and Metabolic Labeling: Follow steps 1-3 from Protocol 1.
-
Washing: Gently wash the cells two to three times with PBS.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization (Optional): If imaging intracellular lipids, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Click Reaction: Prepare the azide-fluorophore staining solution in PBS. Add the solution to the fixed (and permeabilized) cells and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope.
Visualizations
References
Application Notes and Protocols: Developing Drug Delivery Systems with Oleic Acid-DBCO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of advanced drug delivery systems utilizing Oleic Acid (OA) functionalized with Dibenzocyclooctyne (DBCO). This system leverages the unique properties of oleic acid in forming nanocarriers and the power of DBCO-mediated copper-free click chemistry for precise targeting.
Oleic acid, a monounsaturated fatty acid, is a versatile component in drug delivery, known for its ability to form stable nanoparticles and enhance the penetration of therapeutic agents.[1] It has been shown to possess inherent anti-tumor properties and can be formulated into various nanocarriers, such as nanoemulsions and nanoparticles, to improve drug solubility and delivery.[2][3]
Dibenzocyclooctyne (DBCO) is a key reagent in bioorthogonal chemistry, enabling Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[] This copper-free click chemistry reaction is highly efficient, biocompatible, and specific, making it ideal for conjugating targeting ligands (e.g., antibodies, peptides) to drug delivery vehicles in biological systems without disrupting cellular processes.[5]
By combining oleic acid-based nanocarriers with DBCO functionalization, researchers can create sophisticated drug delivery platforms capable of targeted delivery to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects.
Quantitative Data Summary
The following tables summarize representative quantitative data for oleic acid-based nanoparticle systems and DBCO conjugation reactions.
Table 1: Physicochemical Properties of Oleic Acid-Based Nanoparticles
| Nanoparticle Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| Oleic Acid Elastic Nanoparticles (OA-ENPs) | 185.6 | Not Reported | Not Reported | Not Applicable | Not Applicable | |
| Gelatin-Oleic Acid Nanoparticles (GONs) | < 300 | Not Reported | Not Reported | Not Reported | Not Reported | |
| Oleic Acid Coated Magnetic Nanoparticles | 20 | 0.2 | Not Reported | Not Reported | Not Reported | |
| Doxorubicin-loaded OA copolymer nanomicelles | Not Reported | Not Reported | Not Reported | 4.62 ± 0.28 | 73.84 ± 0.58 |
Table 2: In Vitro and In Vivo Efficacy of Oleic Acid-Based Drug Delivery
| System | Cell Line / Animal Model | Outcome | Result | Reference |
| Oleic Acid Elastic Nanoparticles (OA-ENPs) | 4T1 murine breast cancer cells | IC50 | 101.6 ± 1.4 µg/mL (free OA) | |
| Oleic Acid Elastic Nanoparticles (OA-ENPs) | 4T1 tumor-bearing mice | Tumor Inhibition Rate (30 mg/kg, i.v.) | 60.3% | |
| Paclitaxel-loaded Gelatin-Oleic Acid Nanoparticles (PTX-GON) | HeLa cells | Cytotoxicity | Greater than conventional Paclitaxel |
Experimental Protocols
Protocol 1: Preparation of DBCO-Functionalized Oleic Acid-Containing Liposomes (Oleic-DBCO Liposomes)
This protocol describes the preparation of liposomes incorporating oleic acid and a DBCO-functionalized lipid (e.g., DSPE-PEG-DBCO) for subsequent conjugation.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Oleic Acid
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[dibenzocyclooctyl(polyethylene glycol)-2000] (DSPE-PEG(2000)-DBCO)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Hydration:
-
In a round-bottom flask, dissolve DSPC, cholesterol, oleic acid, and DSPE-PEG(2000)-DBCO in chloroform at a desired molar ratio (e.g., 55:35:5:5).
-
Remove the chloroform using a rotary evaporator under vacuum at 45°C to form a thin lipid film on the flask wall.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing the flask at a temperature above the lipid phase transition temperature (~60°C).
-
-
Liposome Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane.
-
Equilibrate the extruder to ~60°C.
-
Load the hydrated lipid suspension into one of the syringes of the extruder.
-
Pass the lipid suspension through the membrane 11-21 times to form unilamellar liposomes of a uniform size.
-
-
Purification and Characterization:
-
Remove any un-encapsulated material by size exclusion chromatography or dialysis.
-
Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Confirm the presence of DBCO on the liposome surface, for example, by reacting with an azide-functionalized fluorophore and measuring fluorescence. The DBCO group has a characteristic UV absorbance at approximately 310 nm which can be used for quantification.
-
Protocol 2: Conjugation of Azide-Modified Targeting Ligand to this compound Liposomes
This protocol details the copper-free click chemistry reaction to attach an azide-modified targeting ligand (e.g., peptide, antibody) to the DBCO-functionalized liposomes.
Materials:
-
This compound Liposomes (from Protocol 1)
-
Azide-modified targeting ligand (e.g., Azido-PEG4-N-hydroxysuccinimidyl ester to modify an antibody)
-
PBS, pH 7.4
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare Azide-Containing Sample: Dissolve the azide-modified targeting ligand in the reaction buffer.
-
Click Reaction:
-
Mix the this compound liposomes with the azide-modified targeting ligand in a suitable molar ratio (e.g., 1.5 - 3 molar excess of DBCO on the liposome to the azide ligand).
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle shaking. The reaction can be monitored by observing the decrease in the DBCO absorbance at ~310 nm.
-
-
Purification:
-
Remove the unreacted targeting ligand using a suitable method such as size exclusion chromatography, dialysis, or spin filtration, depending on the size of the ligand.
-
-
Characterization:
-
Validate the successful conjugation using SDS-PAGE (for protein ligands, showing a band shift) or other appropriate analytical techniques.
-
Characterize the final targeted liposomes for size, PDI, and zeta potential using DLS.
-
Protocol 3: Drug Loading into Targeted Oleic Acid-DBCO Liposomes
This protocol describes a passive loading method for a hydrophobic drug. For hydrophilic drugs, an active loading method would be required.
Materials:
-
Targeted this compound Liposomes (from Protocol 2)
-
Hydrophobic drug (e.g., Paclitaxel)
-
Organic solvent (e.g., ethanol)
-
PBS, pH 7.4
Procedure:
-
Drug Encapsulation:
-
Dissolve the hydrophobic drug in a minimal amount of a water-miscible organic solvent like ethanol.
-
Add the drug solution dropwise to the targeted this compound liposome suspension while vortexing.
-
Incubate the mixture for 1-2 hours at a temperature above the lipid phase transition temperature to allow for drug partitioning into the lipid bilayer.
-
-
Purification:
-
Remove the un-encapsulated drug by dialysis against PBS or by using a spin column.
-
-
Characterization:
-
Determine the drug loading content and encapsulation efficiency using a suitable analytical method such as HPLC or UV-Vis spectroscopy after disrupting the liposomes with a detergent (e.g., Triton X-100).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A simple but efficient tumor-targeted nanoparticle delivery system constructed by oleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleic Acid Copolymer as A Novel Upconversion Nanomaterial to Make Doxorubicin-Loaded Nanomicelles with Dual Responsiveness to pH and NIR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
Application Notes and Protocols for Incorporating Oleic-DBCO into Supported Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supported lipid bilayers (SLBs) are powerful tools in biomedical research, serving as simplified models of cell membranes. Their utility is greatly expanded by the incorporation of functionalized lipids that allow for the specific attachment of biomolecules. Oleic-DBCO is a lipid conjugate featuring oleic acid and a dibenzocyclooctyne (DBCO) group. The oleic acid moiety provides a fluid and biologically relevant lipid anchor, while the DBCO group enables highly efficient and specific covalent attachment of azide-modified molecules via copper-free click chemistry. This bioorthogonal conjugation strategy is ideal for use in biological systems as it eliminates the need for cytotoxic copper catalysts.
These application notes provide detailed protocols for the incorporation of this compound into SLBs using two common methods: vesicle fusion and the solvent-assisted lipid bilayer (SALB) technique. Additionally, protocols for the characterization of these functionalized bilayers using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D), Atomic Force Microscopy (AFM), and Fluorescence Recovery After Photobleaching (FRAP) are described.
Data Presentation
The following tables summarize key quantitative parameters for the formation and characterization of this compound containing SLBs. These values are recommendations and may require optimization for specific lipid compositions and experimental conditions.
Table 1: Recommended Parameters for this compound SLB Formation
| Parameter | Vesicle Fusion Method | Solvent-Assisted Lipid Bilayer (SALB) Method |
| Support Substrate | Silicon dioxide, glass, mica | Silicon dioxide, gold, graphene, glass |
| Primary Lipid | 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) | DOPC or POPC |
| This compound Concentration | 1-10 mol% | 1-10 mol% |
| Vesicle/Lipid Solution Concentration | 0.1 - 1.0 mg/mL in a suitable buffer (e.g., PBS, HEPES) | 0.1 - 0.5 mg/mL in a water-miscible organic solvent (e.g., isopropanol) |
| Incubation Temperature | Above the phase transition temperature of the primary lipid (e.g., Room temperature for DOPC) | Room temperature |
| Incubation Time | 30 - 60 minutes | 10 minutes (lipid solution), then solvent exchange |
| Flow Rate (for flow cells) | 10 - 100 µL/min | 10 - 50 µL/min (solvent exchange)[1] |
Table 2: Expected Characterization Metrics for this compound SLBs
| Characterization Technique | Parameter | Expected Value/Observation |
| QCM-D | Final Frequency Shift (Δf) | ~ -25 to -30 Hz (indicates bilayer formation)[2] |
| Final Dissipation Shift (ΔD) | < 1 x 10⁻⁶ (indicates a rigid, complete bilayer)[2] | |
| AFM | Bilayer Thickness | 4 - 5 nm[3][4] |
| Surface Roughness | Root mean square (RMS) roughness < 0.5 nm for a uniform bilayer | |
| FRAP | Mobile Fraction | > 90% for a fluid bilayer |
| Diffusion Coefficient | 1 - 10 µm²/s for lipids in a fluid SLB |
Experimental Protocols
Protocol 1: SLB Formation via Vesicle Fusion
This method involves the spontaneous adsorption and rupture of lipid vesicles on a hydrophilic solid support.
Materials:
-
Primary lipid (e.g., DOPC) in chloroform
-
This compound in a suitable organic solvent
-
Chloroform
-
Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Solid support (e.g., glass coverslip, mica disc)
-
Small unilamellar vesicles (SUVs) preparation equipment (e.g., extruder, sonicator)
Procedure:
-
Lipid Film Preparation:
-
In a clean glass vial, combine the primary lipid and this compound in the desired molar ratio (e.g., 95:5).
-
Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under vacuum for at least 2 hours to remove any residual solvent.
-
-
Vesicle Formation:
-
Rehydrate the lipid film with the desired buffer to a final lipid concentration of 0.1 - 1.0 mg/mL.
-
Vortex the solution to form multilamellar vesicles (MLVs).
-
To form SUVs (typically 30-100 nm in diameter), subject the MLV suspension to either extrusion through a polycarbonate membrane (e.g., 100 nm pore size) or sonication.
-
-
SLB Formation:
-
Clean the solid support thoroughly (e.g., piranha solution for glass/silicon, UV/ozone treatment).
-
Place the cleaned support in a chamber and add the SUV suspension.
-
Incubate at a temperature above the phase transition temperature of the lipid mixture for 30-60 minutes.
-
Gently rinse the surface with copious amounts of buffer to remove excess vesicles.
-
The SLB is now formed and should be kept hydrated.
-
Protocol 2: SLB Formation via Solvent-Assisted Lipid Bilayer (SALB) Method
The SALB method is a versatile alternative that does not require pre-formed vesicles and is compatible with a wider range of substrates.
Materials:
-
Primary lipid (e.g., DOPC)
-
This compound
-
Water-miscible organic solvent (e.g., isopropanol)
-
Buffer (e.g., PBS, pH 7.4)
-
Solid support (e.g., silicon dioxide, gold)
-
Flow cell or microfluidic device
Procedure:
-
Lipid Solution Preparation:
-
Dissolve the primary lipid and this compound in the water-miscible organic solvent to the desired molar ratio and a final total lipid concentration of 0.1 - 0.5 mg/mL.
-
-
SLB Formation:
-
Assemble the clean solid support into a flow cell.
-
Introduce the lipid-solvent solution into the flow cell and incubate for approximately 10 minutes.
-
Initiate a slow and gradual exchange of the lipid-solvent solution with the aqueous buffer at a low flow rate (e.g., 10-50 µL/min).
-
Continue the buffer flow until the organic solvent is completely replaced.
-
The SLB is now formed and ready for characterization.
-
Characterization Protocols
Protocol 3: QCM-D Analysis of SLB Formation
QCM-D is a real-time, label-free technique that monitors changes in frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor, providing information on mass and viscoelastic properties of the adsorbed layer.
Procedure:
-
Mount a clean sensor crystal (e.g., SiO₂) in the QCM-D chamber.
-
Establish a stable baseline with the running buffer.
-
Introduce the SUV suspension (for vesicle fusion) or the lipid-solvent solution followed by buffer (for SALB) into the chamber.
-
Monitor the changes in Δf and ΔD in real-time. A successful SLB formation is typically characterized by an initial decrease in frequency (mass adsorption) followed by an increase to a final Δf of approximately -25 to -30 Hz and a low final dissipation (ΔD < 1 x 10⁻⁶).
Protocol 4: AFM Imaging of SLB Topography
AFM provides high-resolution topographical images of the SLB, allowing for the assessment of bilayer completeness, homogeneity, and the presence of defects.
Procedure:
-
Prepare the this compound containing SLB on a smooth substrate (e.g., mica).
-
Mount the sample on the AFM stage and ensure it remains hydrated with buffer.
-
Image the surface in tapping mode or contact mode using a soft cantilever.
-
A complete and uniform SLB will appear as a smooth, flat surface. The height difference between the bilayer and a purposefully made scratch can be measured to determine the bilayer thickness (typically 4-5 nm).
Protocol 5: FRAP Analysis of Lipid Mobility
FRAP is used to quantify the lateral mobility of lipids within the SLB, confirming its fluidity.
Procedure:
-
Incorporate a small amount (e.g., 0.1-1 mol%) of a fluorescent lipid probe (e.g., NBD-PE) into the lipid mixture during SLB preparation.
-
Image the fluorescently labeled SLB using a confocal microscope.
-
Select a region of interest (ROI) and photobleach the fluorophores within this area using a high-intensity laser.
-
Acquire a time-lapse series of images of the ROI at a lower laser intensity to monitor the recovery of fluorescence as unbleached probes diffuse into the bleached area.
-
Analyze the fluorescence recovery curve to determine the mobile fraction and the diffusion coefficient of the lipids.
Visualization of Workflows and Concepts
Experimental Workflow: Vesicle Fusion Method
Caption: Workflow for SLB formation using the vesicle fusion method.
Experimental Workflow: SALB Method
Caption: Workflow for SLB formation using the SALB method.
Signaling Pathway: Bioorthogonal Ligation on SLB
Caption: Bioorthogonal conjugation on an this compound functionalized SLB.
References
- 1. Biomembrane Fabrication by the Solvent-assisted Lipid Bilayer (SALB) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined QCM-D and EIS study of supported lipid bilayer formation and interaction with pore-forming peptides - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers [jove.com]
- 4. Atomic force microscopy of supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC Synthesis using an Oleic-DBCO Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing an oleic acid-derived dibenzocyclooctyne (Oleic-DBCO) linker. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the ubiquitin-proteasome system.[1][2] This is achieved by simultaneously binding to the POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[1][2] The modular nature of PROTACs allows for the rational design and synthesis of potent and selective protein degraders.[3] This protocol focuses on the use of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry," to conjugate an azide-functionalized ligand for a POI with the this compound linker, followed by coupling to an E3 ligase ligand. SPAAC offers a bioorthogonal and efficient method for PROTAC synthesis, proceeding under mild conditions without the need for a copper catalyst.
Introduction
PROTAC technology has emerged as a powerful strategy in drug discovery to target proteins that have been traditionally considered "undruggable." Unlike conventional small molecule inhibitors that rely on occupying an active site, PROTACs act catalytically to induce protein degradation. The choice of linker is critical in PROTAC design as it influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting degradation efficiency.
The this compound linker is an alkyl chain-based PROTAC linker. The oleic acid-derived lipid component may enhance cell permeability and influence the physicochemical properties of the final PROTAC molecule. The DBCO moiety allows for a highly selective and efficient conjugation with azide-containing molecules via SPAAC. This protocol outlines a general, two-step synthetic strategy for the construction of a PROTAC using an this compound linker.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. Poly-ubiquitination marks the target protein for recognition and degradation by the 26S proteasome. The PROTAC is then released and can participate in further rounds of degradation.
Caption: Mechanism of action for PROTAC-mediated protein degradation.
Experimental Protocols
This protocol describes a general method for the synthesis of a PROTAC using an this compound linker. The synthesis is divided into two main stages:
-
Stage 1: Conjugation of Azide-Functionalized POI Ligand to this compound Linker via SPAAC.
-
Stage 2: Amide Coupling of the this compound-POI Ligand Conjugate to an E3 Ligase Ligand.
Materials and Reagents
-
Azide-functionalized POI ligand (synthesized in-house or custom-ordered)
-
This compound linker
-
E3 ligase ligand with a suitable functional group for amide coupling (e.g., an amine)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Deuterated solvents for NMR analysis (e.g., DMSO-d6, CDCl3)
-
HPLC grade solvents (Acetonitrile, Water)
-
Formic acid (for HPLC)
-
Silica gel for column chromatography
Stage 1: Synthesis of this compound-POI Ligand Conjugate
This stage involves the copper-free click reaction between the azide-functionalized POI ligand and the this compound linker.
Caption: Experimental workflow for Stage 1 of the PROTAC synthesis.
Procedure:
-
In a clean, dry reaction vial, dissolve the azide-functionalized POI ligand (1.0 eq) in anhydrous DMF.
-
To this solution, add the this compound linker (1.1 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure this compound-POI ligand conjugate.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Stage 2: Synthesis of the Final PROTAC
This stage involves the amide coupling of the carboxylic acid on the oleic acid portion of the linker with an amine-functionalized E3 ligase ligand.
Procedure:
-
Dissolve the this compound-POI ligand conjugate (1.0 eq) in anhydrous DCM.
-
Add the amine-functionalized E3 ligase ligand (1.2 eq), PyBOP (1.5 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of a BRD4-targeting PROTAC using an azide-functionalized JQ1 (JQ1-N₃), an this compound linker, and a pomalidomide-amine E3 ligase ligand.
| Step | Product | Starting Materials | Yield (%) | Purity (HPLC, %) | Mass (Expected) | Mass (Observed) |
| Stage 1 | This compound-JQ1 | JQ1-N₃, this compound | 75 | >95 | 950.5 | 950.6 |
| Stage 2 | JQ1-Oleic-Pomalidomide | This compound-JQ1, Pomalidomide-amine | 40 | >98 | 1204.6 | 1204.7 |
Characterization and Quality Control
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the intermediates and the final PROTAC.
-
Mass Spectrometry: HRMS is crucial to confirm the exact mass and elemental composition of the synthesized compounds.
-
HPLC: Analytical HPLC should be used to determine the purity of the final PROTAC. A purity of >95% is generally required for biological assays.
Conclusion
This application note provides a general and adaptable protocol for the synthesis of PROTACs using an this compound linker. The use of SPAAC click chemistry offers an efficient and reliable method for conjugating the POI ligand to the linker. The oleic acid component of the linker may provide advantageous physicochemical properties for the final PROTAC. Researchers can adapt this protocol to synthesize a variety of PROTACs by substituting the POI and E3 ligase ligands. Rigorous purification and characterization are essential to ensure the quality of the synthesized PROTACs for subsequent biological evaluation.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Live-Cell Imaging with Oleic-DBCO Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of fatty acid uptake and metabolism is crucial for understanding numerous physiological and pathological processes, including obesity, diabetes, and cancer. Oleic acid, a monounsaturated omega-9 fatty acid, is one of the most abundant fatty acids in nature and plays a central role in cellular energy storage and membrane fluidity.[1] Visualizing the dynamics of oleic acid in living cells provides invaluable insights into these processes.
This document provides detailed application notes and protocols for the live-cell imaging of oleic acid using a two-step bioorthogonal chemistry approach. This method utilizes an azide-modified oleic acid analogue, which is metabolically incorporated by cells, followed by a highly specific and biocompatible "click chemistry" reaction with a dibenzocyclooctyne (DBCO)-functionalized fluorescent probe. This copper-free click chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), allows for the covalent labeling and subsequent visualization of oleic acid and its metabolic products within the native cellular environment without the cytotoxicity associated with copper catalysts.[2][3][4][5]
This "Oleic-DBCO probe" system offers a powerful and versatile tool for researchers to track the uptake, trafficking, and storage of oleic acid in real-time, providing a dynamic window into cellular lipid metabolism.
Principle of the Method
The live-cell imaging of oleic acid using this method is a two-step process:
-
Metabolic Labeling: Cells are incubated with an azide-modified oleic acid analogue (e.g., 18-azido-oleic acid). This analogue is recognized and taken up by the cell's fatty acid transport machinery and incorporated into various lipid species, such as triglycerides and phospholipids.
-
Bioorthogonal Ligation (Click Chemistry): Following metabolic incorporation, a DBCO-conjugated fluorescent dye is added to the cell culture medium. The DBCO group reacts specifically and spontaneously with the azide group on the incorporated oleic acid analogue, forming a stable triazole linkage. This covalent attachment of the fluorophore allows for the visualization of the labeled lipids using fluorescence microscopy.
Applications
-
Real-time visualization of fatty acid uptake and trafficking: Monitor the dynamics of oleic acid transport across the plasma membrane and its subsequent movement to various organelles.
-
Imaging lipid droplet formation and dynamics: Observe the incorporation of oleic acid into triglycerides and the subsequent formation and growth of lipid droplets, which are key organelles for energy storage.
-
Studying fatty acid metabolism: In conjunction with other metabolic inhibitors or activators, this method can be used to investigate the pathways of oleic acid metabolism, such as beta-oxidation.
-
High-throughput screening: The protocol can be adapted for high-content screening assays to identify compounds that modulate fatty acid uptake or metabolism.
-
Drug development: Evaluate the effects of therapeutic candidates on lipid metabolism in various cell models of disease.
Quantitative Data
The following tables provide representative quantitative data for oleic acid uptake and labeling efficiency. Note that optimal conditions may vary depending on the cell type and experimental setup.
Table 1: Oleic Acid Uptake Kinetics in Adipocytes
| Time (seconds) | Oleic Acid Uptake (pmol/10^6 cells) |
| 10 | 150 |
| 20 | 300 |
| 30 | 450 |
| 60 | 700 |
| 120 | 1100 |
| 300 | 1800 |
Data adapted from studies on oleic acid uptake in rat adipocytes, demonstrating a rapid and linear uptake for the initial 20-30 seconds.
Table 2: Recommended Concentration Ranges for Labeling Reagents
| Reagent | Stock Solution | Working Concentration | Incubation Time |
| 18-Azido-Oleic Acid | 10-50 mM in DMSO | 10-100 µM | 4-24 hours |
| DBCO-Fluorophore | 1-10 mM in DMSO | 1-20 µM | 30-60 minutes |
These are starting recommendations and should be optimized for each specific cell line and experimental goal.
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with 18-Azido-Oleic Acid
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
18-Azido-Oleic Acid (commercially available from suppliers such as BOC Sciences)
-
Dimethyl sulfoxide (DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging plate (e.g., glass-bottom dishes or multi-well plates) at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere and grow overnight.
-
Preparation of Azido-Oleic Acid Labeling Medium: a. Prepare a 10-50 mM stock solution of 18-Azido-Oleic Acid in DMSO. b. To prepare a 10X stock solution of the labeling medium, first prepare a solution of fatty acid-free BSA in serum-free medium (e.g., 1% w/v). c. Add the 18-Azido-Oleic Acid stock solution to the BSA solution to achieve the desired final 10X concentration (e.g., 100-1000 µM). Vortex briefly to mix. The BSA helps to solubilize the fatty acid and facilitate its uptake. d. Incubate the 10X labeling solution at 37°C for 15-30 minutes. e. Dilute the 10X labeling solution 1:10 in complete cell culture medium to obtain the final working concentration (10-100 µM).
-
Metabolic Labeling: a. Aspirate the existing culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the prepared azido-oleic acid labeling medium to the cells. d. Incubate the cells for 4-24 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for each cell type and experimental question.
Protocol 2: Fluorescent Labeling of Azide-Modified Cells with DBCO-Fluorophore
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-conjugated fluorophore (e.g., DBCO-PEG4-TAMRA, DBCO-Cy5)
-
Complete cell culture medium (phenol red-free medium is recommended for imaging)
-
PBS
Procedure:
-
Preparation of DBCO-Fluorophore Labeling Solution: a. Prepare a 1-10 mM stock solution of the DBCO-fluorophore in DMSO. b. Dilute the stock solution in pre-warmed, complete (or serum-free, phenol red-free) medium to the desired final working concentration (typically 1-20 µM).
-
Click Reaction: a. Aspirate the azido-oleic acid labeling medium from the cells. b. Wash the cells three times with pre-warmed PBS to remove any unincorporated azido-oleic acid. c. Add the DBCO-fluorophore labeling solution to the cells. d. Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator. Protect the cells from light during this incubation.
-
Washing and Imaging: a. Aspirate the DBCO-fluorophore labeling solution. b. Gently wash the cells three to five times with pre-warmed live-cell imaging buffer (e.g., phenol red-free medium or HBSS) to remove excess DBCO-fluorophore. c. Add fresh live-cell imaging buffer to the cells. d. The cells are now ready for live-cell imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Mandatory Visualizations
Signaling Pathway: Fatty Acid Beta-Oxidation
Caption: Simplified pathway of mitochondrial fatty acid beta-oxidation.
Experimental Workflow: Live-Cell Imaging with this compound Probes
Caption: Experimental workflow for labeling and imaging live cells.
Logical Relationship: Principle of this compound Labeling
Caption: Principle of the two-step labeling strategy.
References
Troubleshooting & Optimization
Technical Support Center: Improving Oleic-DBCO Labeling Efficiency in Cells
Welcome to the technical support center for Oleic-DBCO labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize your cellular labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound labeling in cells?
A1: this compound labeling is a two-step bioorthogonal chemistry technique.[1] First, cells are metabolically engineered to express azide groups on their surface glycans by culturing them with an azide-containing sugar, such as N-azidoacetylmannosamine (Ac4ManNAz).[1] The cells' metabolic machinery incorporates these azides into cell surface glycoproteins.[1] In the second step, this compound, a molecule where oleic acid is linked to a dibenzocyclooctyne (DBCO) group, is introduced. The DBCO group specifically and covalently reacts with the azide groups on the cell surface via a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This results in the "labeling" of the cells with the oleic acid moiety.
Q2: What is the role of the oleic acid component in this compound?
A2: The oleic acid component of the this compound molecule can serve several purposes. It may be used to study the uptake and metabolism of fatty acids by cells, or to investigate the effects of oleic acid on cellular processes. Oleic acid is known to be taken up by cells through both passive diffusion and protein-mediated transport and is rapidly esterified into various lipids. Alternatively, the lipophilic nature of oleic acid might be leveraged to influence the interaction of the DBCO label with the cell membrane.
Q3: Is this compound cytotoxic?
A3: The cytotoxicity of this compound should be evaluated for each cell line and experimental condition. However, studies on the individual components suggest potential for cytotoxicity at higher concentrations. DBCO derivatives have been shown to have low cytotoxicity at concentrations typically used for labeling.[2] One study found that DBCO concentrations up to 100 µM did not significantly increase cytotoxicity over 48 hours in A549 cells. On the other hand, the azide precursor, Ac4ManNAz, has been shown to impact cell growth and metabolic activity at higher concentrations and longer incubation times. For instance, 50 µM Ac4ManNAz can reduce major cellular functions. Therefore, it is crucial to optimize the concentration of both Ac4ManNAz and this compound to achieve efficient labeling while minimizing cytotoxic effects.
Q4: How can I monitor the efficiency of my this compound labeling?
A4: Labeling efficiency is typically assessed by conjugating the this compound to a fluorescent reporter molecule after the initial cell labeling or by using an this compound that is pre-conjugated to a fluorophore. The fluorescence intensity of the labeled cells can then be quantified using techniques like flow cytometry or fluorescence microscopy. Flow cytometry provides a quantitative measure of the mean fluorescence intensity of a cell population, allowing for direct comparison of different labeling conditions. Fluorescence microscopy provides spatial information on the localization of the label on the cell surface.
Troubleshooting Guide
Problem 1: Low or No Labeling Signal
| Possible Cause | Suggested Solution |
| Inefficient Metabolic Labeling with Azide Precursor (e.g., Ac4ManNAz) | Optimize the concentration of the azide sugar and the incubation time for your specific cell line. A good starting point is 10-50 µM for 1-3 days. For sensitive cell lines, 10 µM may be optimal to minimize physiological effects while maintaining sufficient labeling. |
| Insufficient this compound Concentration or Incubation Time | Increase the concentration of the this compound probe or extend the incubation time. Typical concentrations for DBCO-fluorophore labeling are in the range of 15-50 µM for 1 hour at 37°C. Titration experiments are recommended to find the optimal conditions. |
| Degraded this compound or Azide Precursor Reagents | Ensure that your reagents are stored correctly and are not expired. DBCO reagents can be sensitive to moisture and light. Prepare fresh solutions of reagents before each experiment. |
| Cell Health and Confluency | Ensure that cells are healthy and not overly confluent during the metabolic labeling and click reaction steps. Stressed or dying cells may not incorporate the azide sugar efficiently. Cell density can affect nutrient uptake and metabolism. |
| Incorrect Buffer Composition | Avoid using buffers containing azides, as they will react with the DBCO group on your labeling reagent. |
Problem 2: High Background Fluorescence
| Possible Cause | Suggested Solution |
| Non-specific Binding of this compound | Reduce the concentration of the this compound probe. Include additional washing steps after the click reaction to remove any unbound probe. Incubating the cells in a probe-free medium for 1-2 hours after labeling can also help reduce background. |
| Autofluorescence of Cells or Medium | Image an unstained control sample to assess the level of autofluorescence. If autofluorescence is high, consider using a fluorophore with an emission spectrum that is distinct from the autofluorescence spectrum. |
| Contamination of Reagents or Buffers | Use fresh, high-quality reagents and sterile, filtered buffers to avoid fluorescent contaminants. |
Quantitative Data Summary
The efficiency of this compound labeling is dependent on several factors. The following tables summarize quantitative data from studies using azide-based metabolic labeling and subsequent DBCO-fluorophore click chemistry, which can serve as a starting point for optimizing your this compound experiments.
Table 1: Optimization of Metabolic Labeling with Ac4ManNAz
| Cell Line | Ac4ManNAz Concentration (µM) | Incubation Time (hours) | Outcome | Reference |
| MCF7 | 100 | 48 | Optimal azide expression without compromising viability. | |
| HCT116 | 50 | 48 | Optimal azide expression without compromising viability. | |
| A549 | 150 | 24 | Strongest azide signal, though lower expression than MCF7 and HCT116. | |
| Various | 10 | Varies | Suggested as optimal for minimizing physiological effects while maintaining labeling. | |
| MSCs | 20 | 48 | Dose-dependent increase in azide generation up to 20 µM without significant cytotoxicity. |
Table 2: Optimization of DBCO-Fluorophore Labeling
| Reagent | Concentration (µM) | Incubation Time | Cell Line | Outcome | Reference |
| DBCO-AF488 | 20 | 1 hour | MCF7, HCT116, A549 | Efficient labeling for fluorescence microscopy and western blot. | |
| DBCO-Cy5 | 0-50 | Not specified | A549 | Dose-dependent increase in labeling intensity. | |
| DBCO detection reagent | 15 | 1 hour at 37°C | General | Recommended conditions for cell labeling. | |
| Alexa488-DBCO | 20 | 30 min at RT | NIH-3T3 | Sufficient for staining fixed cells. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with Ac4ManNAz
This protocol describes the general procedure for introducing azide groups onto the cell surface.
Materials:
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Cell line of interest
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Complete cell culture medium
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Ac4ManNAz
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Dimethyl sulfoxide (DMSO)
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Phosphate-buffered saline (PBS), pH 7.4
Procedure:
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Prepare Ac4ManNAz Stock Solution: Prepare a 10-50 mM stock solution of Ac4ManNAz in sterile DMSO.
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Cell Seeding: Culture the cells of interest to the desired confluency in their appropriate growth medium.
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Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to achieve the desired final concentration (e.g., 10-50 µM). Gently swirl the plate to mix.
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Incubation: Incubate the cells for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time should be determined for each cell line and experimental goal.
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Washing: After incubation, gently aspirate the medium and wash the cells twice with PBS (pH 7.4) to remove any unincorporated Ac4ManNAz. The cells are now ready for the click chemistry reaction with this compound.
Protocol 2: this compound Labeling of Azide-Modified Cells
This protocol details the labeling of Ac4ManNAz-treated cells with this compound.
Materials:
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Azide-labeled cells (from Protocol 1)
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This compound (with or without a fluorescent tag)
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Serum-free cell culture medium or PBS
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DMSO (if this compound is not readily soluble in aqueous solution)
Procedure:
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Prepare this compound Solution: Prepare a working solution of this compound in serum-free medium or PBS. If this compound has poor aqueous solubility, first dissolve it in a minimal amount of DMSO and then dilute it into the aqueous buffer. The final DMSO concentration should be kept low (typically <1%) to avoid cellular toxicity.
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Labeling Reaction: Add the this compound solution to the azide-labeled cells. A starting concentration in the range of 10-50 µM is recommended.
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Incubation: Incubate the cells for 30-60 minutes at 37°C. The optimal incubation time may vary depending on the cell type and the concentration of this compound.
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Washing: After incubation, aspirate the labeling solution and wash the cells three times with PBS to remove any unreacted this compound.
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Analysis: The cells are now labeled with oleic acid and can be processed for downstream analysis (e.g., imaging, lipidomics). If a fluorescently tagged this compound was used, the cells can be immediately analyzed by flow cytometry or fluorescence microscopy.
Visualizations
References
Technical Support Center: Troubleshooting Oleic-DBCO Click Reactions
Welcome to the technical support center for Oleic-DBCO click reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for achieving higher yields in their experiments involving the strain-promoted alkyne-azide cycloaddition (SPAAC) between oleic acid derivatives and DBCO-functionalized molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in an this compound click reaction?
Low or no product yield in your this compound click chemistry reaction can be attributed to several factors. The primary areas to investigate include the quality and stability of your reagents, suboptimal reaction conditions, and potential side reactions.
Potential Causes and Solutions:
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Reagent Quality and Stability:
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Degradation of DBCO: Dibenzocyclooctyne (DBCO) reagents can degrade over time, especially if improperly stored. They are susceptible to oxidation and hydration.[1][2] It is recommended to use fresh, high-quality DBCO reagents and store them at -20°C or -80°C, protected from light and moisture.[3]
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Purity of Oleic Acid-Azide: The purity of your oleic acid-azide derivative is crucial. Impurities can interfere with the reaction. It may be necessary to purify commercial oleic acid to remove hydroperoxides and other conjugated lipid impurities.[4][5]
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Reagent Solutions: Prepare fresh solutions of your reactants before each experiment to avoid degradation.
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Suboptimal Reaction Conditions:
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Incorrect Molar Ratio: An inappropriate molar ratio of DBCO to the oleic acid-azide can lead to low yields. A common starting point is to use a molar excess (1.5 to 3 equivalents) of one reactant. If one component is more precious, the ratio can be inverted.
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Low Reactant Concentrations: SPAAC reactions are more efficient at higher concentrations. If solubility allows, increase the concentration of your reactants.
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Inadequate Reaction Time or Temperature: While SPAAC reactions can proceed at room temperature, reaction times can range from 4 to 17 hours. Increasing the temperature to 37°C can significantly increase the reaction rate. For sensitive molecules, the reaction can be performed overnight at 4°C.
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Poor Solubility: Oleic acid and its derivatives are hydrophobic. If your reaction is performed in an aqueous buffer, the low solubility of the oleic acid-azide can be a significant issue. Using a co-solvent like DMSO or DMF can help, but the final concentration of the organic solvent should be kept low (typically under 20%) to avoid precipitation if proteins are involved.
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Side Reactions:
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Reaction with Buffer Components: Avoid using buffers containing sodium azide, as it will react with the DBCO reagent. Also, sulfhydryl-containing components like DTT or β-mercaptoethanol can reduce the azide.
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Interaction of DBCO with Thiols: DBCO can react with reduced cysteine residues via a thiol-yne mechanism.
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Q2: How can I optimize the reaction conditions for my this compound click reaction?
Optimizing reaction conditions is key to achieving high yields. Here are several parameters you can adjust:
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Molar Ratio: Experiment with different molar ratios of your DBCO reagent to the oleic acid-azide. Testing a range of excess equivalents (e.g., 1.5x, 3x, 5x) for the less critical component can help determine the optimal ratio for your specific system.
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Temperature: While room temperature is a common starting point, incubating the reaction at 37°C can accelerate the reaction rate. Conversely, if you suspect degradation of your molecules, performing the reaction at 4°C for a longer duration may improve the yield.
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Solvent System: Due to the hydrophobic nature of oleic acid, the choice of solvent is critical. If using an aqueous buffer for a biomolecule conjugation, consider adding a water-miscible organic co-solvent like DMSO or DMF to improve the solubility of the oleic acid-azide. It's important to keep the organic solvent concentration below 20% to prevent protein precipitation.
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Reaction Time: Monitor the reaction progress over time. Typical reaction times are between 4 to 12 hours at room temperature. In some cases, extending the incubation period up to 48 hours may be necessary to maximize the yield.
Q3: How can I monitor the progress of my DBCO click reaction?
The consumption of the DBCO reagent can be monitored by UV-Vis spectroscopy. The DBCO group has a characteristic absorbance at approximately 309-310 nm. By observing the decrease in this absorbance over time, you can track the progress of the reaction as the DBCO is consumed.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative data to guide the optimization of your this compound click reactions. Note that these are general guidelines for DBCO-based SPAAC reactions, and optimization for specific oleic acid systems is recommended.
Table 1: Molar Ratio and Reaction Time
| Parameter | Recommended Starting Point | Optimization Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 | 1:1 to 10:1 (or inverted) | The more abundant or less critical component should be in excess. |
| Reaction Time | 4-12 hours at room temperature | 2 to 48 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations. |
Table 2: Temperature and Solvent Conditions
| Parameter | Recommended Starting Point | Optimization Range | Notes |
| Temperature | Room Temperature (20-25°C) | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. |
| Solvent | Aqueous buffers (e.g., PBS) or organic solvents (e.g., DMSO, DMF) | N/A | For biomolecule conjugations in aqueous buffers, a small amount of a water-miscible organic solvent can be used to dissolve the oleic acid derivative. Keep the final organic solvent concentration below 20%. |
Experimental Protocols
This section provides a general, step-by-step guide for a typical this compound click chemistry reaction.
Protocol 1: General Procedure for this compound Click Reaction
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Prepare Reactant Solutions:
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Dissolve your oleic acid-azide derivative in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF).
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Dissolve your DBCO-functionalized molecule in the desired reaction buffer or solvent. If the DBCO reagent has poor aqueous solubility, it can first be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture.
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Set up the Reaction:
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In a suitable reaction vessel, add the solution of your DBCO-functionalized molecule.
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Add the desired molar equivalent of the oleic acid-azide solution to the reaction vessel.
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Incubation:
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Allow the reaction to proceed at the desired temperature (e.g., room temperature or 37°C) with gentle stirring or agitation.
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Incubate for a period of 4 to 24 hours. The optimal time should be determined empirically.
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Purification:
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Once the reaction is complete, purify the final conjugate to remove unreacted starting materials and byproducts. Suitable purification methods may include size exclusion chromatography, dialysis, or HPLC.
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Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in this compound Click Reactions
A troubleshooting workflow for low yield in this compound click reactions.
Diagram 2: this compound Click Reaction Pathway
References
Technical Support Center: Optimizing Oleic-DBCO for Cellular Analysis
Welcome to the technical support center for Oleic-DBCO. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing the concentration of this compound for maximal cell viability and experimental success. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bioorthogonal lipid probe that combines oleic acid, a common monounsaturated fatty acid, with a dibenzocyclooctyne (DBCO) group. The oleic acid moiety allows for incorporation into cellular membranes, mimicking natural fatty acid uptake and trafficking. The DBCO group is a key component for "click chemistry," specifically, the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This reaction allows for the highly specific, covalent attachment of an azide-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule) to the this compound-labeled cell without the need for a cytotoxic copper catalyst.[1][2] This makes it an excellent tool for tracking lipid metabolism, labeling cell surfaces, and targeted delivery applications in living cells.[1][3]
Q2: What is the recommended starting concentration for this compound?
The optimal concentration is highly dependent on the cell type, cell density, and the specific experimental goals. Based on data from similar DBCO-lipid conjugates and the known properties of oleic acid, a good starting point for optimization is a concentration range of 1 µM to 25 µM .[4] For sensitive cell lines, it is advisable to start at the lower end of this range. A dose-response experiment is essential to determine the ideal balance between labeling efficiency and cell viability for your specific model system.
Q3: How might this compound affect cell viability?
While the DBCO moiety itself is generally considered to have low toxicity, the oleic acid component can have variable effects. At optimal concentrations, oleic acid is a nutrient that can be readily metabolized by cells. However, at higher concentrations, it can induce cytotoxicity, alter membrane fluidity, and lead to cellular stress. Therefore, exceeding the optimal concentration of this compound can lead to decreased cell viability, apoptosis, or necrosis. It is crucial to perform a viability assay to identify the maximum non-toxic concentration.
Q4: What are the most critical parameters to control during optimization?
The three most critical parameters are:
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Concentration of this compound: As discussed, this is the primary factor influencing both labeling efficiency and cytotoxicity.
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Incubation Time: The duration of cell exposure to this compound will affect its uptake and potential toxicity. Typical incubation times range from 30 minutes to 24 hours.
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Cell Density: The number of cells seeded can influence the effective concentration of this compound per cell. It is important to maintain consistent cell densities across experiments to ensure reproducibility.
Q5: Which cell viability assays are recommended for use with this compound?
Several standard assays are suitable. The choice often depends on the available equipment and the experimental workflow.
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MTS/MTT Assays: These are colorimetric assays that measure metabolic activity. They are robust and widely used but are endpoint assays.
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Resazurin (alamarBlue) Assay: This is a fluorescent or colorimetric assay that also measures metabolic activity. It is generally considered more sensitive than MTT and can be used for continuous monitoring.
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Trypan Blue Exclusion Assay: This is a simple, direct method to count viable versus non-viable cells using a hemocytometer or automated cell counter. It measures membrane integrity.
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Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method provides detailed information on the mode of cell death (apoptosis vs. necrosis).
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| High Cell Death or Low Viability | This compound concentration is too high. | Perform a dose-response curve to determine the IC50 value. Use a concentration well below the IC50 that still provides adequate labeling. A typical starting range to test is 0.5 µM to 50 µM. |
| Incubation time is too long. | Reduce the incubation time. Test a time course (e.g., 1, 4, 12, 24 hours) to find the optimal window for labeling without compromising viability. | |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%). Prepare higher concentration stocks of this compound to minimize the volume of solvent added. | |
| Low Labeling Efficiency / Weak Signal | This compound concentration is too low. | Gradually increase the concentration of this compound. Ensure the concentration used is still within the non-toxic range determined by your viability assay. |
| Insufficient incubation time. | Increase the incubation time to allow for greater uptake of the lipid probe by the cells. | |
| Inefficient click reaction. | After this compound labeling, ensure the azide-probe concentration is sufficient. A molar excess of the azide probe to the DBCO reagent is often recommended. Check the quality and storage of the azide probe. | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and count cells carefully before plating to ensure consistent density across all wells. |
| Pipetting errors. | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. | |
| Edge effects in microplates. | Avoid using the outer wells of 96-well plates as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
This protocol uses a resazurin-based assay to determine the optimal concentration of this compound that maintains high cell viability.
Materials:
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Cells of interest
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Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
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Phosphate-Buffered Saline (PBS)
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96-well clear-bottom black plates
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Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
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Fluorescence microplate reader
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.
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Prepare this compound Dilutions: Prepare a 2X working solution series of this compound in complete culture medium. A suggested range is 100 µM, 50 µM, 20 µM, 10 µM, 2 µM, 1 µM, and 0 µM (vehicle control).
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Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. This will result in final concentrations of 50 µM, 25 µM, 10 µM, 5 µM, 1 µM, 0.5 µM, and a vehicle control. Include "no-cell" controls with medium only for background subtraction.
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Incubation: Incubate the plate for the desired experimental duration (e.g., 24 hours) at 37°C and 5% CO₂.
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Viability Assay: Add 10 µL of resazurin solution to each well (for a final concentration of 10% of the culture volume).
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Incubate for Assay: Incubate the plate for 2-4 hours at 37°C, protected from light.
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Measure Fluorescence: Read the fluorescence on a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
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Data Analysis:
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Subtract the average fluorescence of the "no-cell" controls from all other values.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control (0 µM this compound), which is set to 100%.
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Plot cell viability (%) versus this compound concentration to determine the highest concentration that results in >90% cell viability. This is your optimal working concentration.
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Visualizations
Diagram 1: Workflow for Optimizing this compound Concentration
References
Technical Support Center: Stability of Oleic-DBCO in Different Buffer Conditions
This technical support center provides guidance on the stability of Oleic-DBCO in various experimental settings. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to help you ensure the integrity of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at –20 °C in a sealed container, protected from light and moisture.[1] It is advisable to dissolve it in an anhydrous organic solvent such as chloroform, DCM, or ethanol immediately before use and avoid prolonged exposure to air.[1] For long-term storage, aliquoting the solution can help avoid repeated freeze-thaw cycles.
Q2: In which types of buffers is this compound stable?
A2: For optimal stability and reactivity in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, it is recommended to use non-amine and non-thiol containing buffers at a pH between 6 and 9.[2][3][4] Suitable buffers include Phosphate-Buffered Saline (PBS), HEPES, and borate buffers.
Q3: Are there any buffers or additives I should avoid when working with this compound?
A3: Yes. Avoid buffers containing primary amines, such as Tris and glycine, as they can react with some DBCO reagents, particularly those with NHS ester functionalities. Buffers containing azides should also be avoided as they will react with the DBCO moiety. For long-term storage of DBCO-conjugated molecules, it is best to avoid buffers containing thiols. Additionally, strong reducing agents like TCEP may affect DBCO stability, while DTT may be a more suitable alternative. Strong acids, such as trifluoroacetic acid (TFA), can cause rearrangement and inactivation of the DBCO group.
Q4: How does pH affect the stability of this compound?
A4: The DBCO moiety is generally stable in a pH range of 6 to 9. Strongly acidic conditions can lead to the degradation of DBCO. While higher pH values can sometimes increase the rate of SPAAC reactions, they can also increase the rate of hydrolysis of other functional groups, such as NHS esters, if present.
Q5: What is the expected shelf-life of this compound in aqueous buffers?
A5: The stability of this compound in aqueous buffers is dependent on the specific conditions (buffer composition, pH, temperature, and presence of other molecules). For instance, a DBCO-modified antibody showed a 3-5% loss of reactivity over four weeks when stored at 4°C or -20°C. In a cellular environment, DBCO has been observed to have moderate stability, with about 36% degradation after 24 hours. It is highly recommended to prepare fresh solutions of this compound in buffer for each experiment or to assess its stability under your specific experimental conditions if it needs to be stored in a buffer for an extended period.
Data on this compound Stability
Currently, there is limited published quantitative data on the stability of this compound in various buffers. The stability is highly dependent on the specific experimental conditions. We recommend that researchers determine the stability of this compound for their specific application and buffer system. Below is a template table that can be used to record your experimental findings.
| Buffer System | pH | Temperature (°C) | Storage Duration | Additives | % Active DBCO Remaining (Example) |
| PBS | 7.4 | 4 | 24 hours | None | User-determined value |
| PBS | 7.4 | 25 (Room Temp) | 24 hours | None | User-determined value |
| HEPES | 7.0 | 4 | 7 days | None | User-determined value |
| Tris-HCl | 8.0 | 4 | 24 hours | None | User-determined value |
| PBS | 7.4 | 4 | 7 days | 1 mM DTT | User-determined value |
| PBS | 7.4 | 4 | 7 days | 1 mM TCEP | User-determined value |
Note: This table is a template. The values for "% Active DBCO Remaining" should be determined experimentally using a protocol such as the one described below.
Experimental Protocol: Assessing the Stability of this compound
This protocol describes a method to assess the stability of this compound in a specific buffer condition by monitoring the decrease in the characteristic UV absorbance of the DBCO group over time.
Materials:
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This compound
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Anhydrous organic solvent (e.g., DMSO or ethanol)
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The aqueous buffer of interest (e.g., PBS, pH 7.4)
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UV-transparent cuvettes
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UV-Vis spectrophotometer
Procedure:
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Prepare a stock solution of this compound: Dissolve a known amount of this compound in an anhydrous organic solvent to prepare a concentrated stock solution.
-
Prepare the working solution: Dilute the this compound stock solution in the aqueous buffer of interest to a final concentration that gives an absorbance reading within the linear range of the spectrophotometer at ~309 nm. The final concentration of the organic solvent should be kept to a minimum (e.g., <1%).
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Initial Absorbance Measurement (Time 0): Immediately after preparing the working solution, measure its UV-Vis spectrum from 250 nm to 400 nm. Record the absorbance value at the maximum absorbance wavelength for DBCO (~309 nm).
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Incubation: Store the working solution under the desired experimental conditions (e.g., specific temperature, protected from light).
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Time-Point Measurements: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), take an aliquot of the solution and measure its UV-Vis spectrum as in step 3.
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Data Analysis: Calculate the percentage of active DBCO remaining at each time point by comparing the absorbance at ~309 nm to the initial absorbance at time 0.
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% Active DBCO = (Absorbance at time t / Absorbance at time 0) * 100%
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Plot the data: Plot the percentage of active DBCO remaining against time to visualize the degradation kinetics.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no reactivity of this compound in a SPAAC reaction | Degradation of the DBCO moiety due to improper storage or handling. | Ensure this compound is stored at -20°C, protected from light and moisture. Prepare fresh solutions in anhydrous solvent before use. |
| Incompatible buffer components. | Avoid buffers containing primary amines (e.g., Tris), thiols, or azides. Use recommended buffers like PBS or HEPES within a pH range of 6-9. | |
| Presence of interfering substances. | Avoid strong reducing agents like TCEP. If a reducing agent is necessary, consider using DTT. | |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility of the lipid portion of the molecule. | Ensure the final concentration of the organic solvent from the stock solution is minimized. Sonication or vortexing may help to dissolve the compound. Consider using a buffer containing a small amount of a biocompatible surfactant if your application allows. |
| Inconsistent experimental results | Variability in the preparation of this compound solutions. | Prepare a fresh stock solution in an anhydrous solvent for each set of experiments. Ensure accurate and consistent dilutions. |
| Degradation of this compound during the experiment. | If the experiment is lengthy, consider the stability of this compound under the experimental conditions by performing a stability test as described above. |
Visual Guides
Caption: Factors influencing the stability of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
Technical Support Center: Purification of Oleic-DBCO Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of Oleic-DBCO conjugates.
Troubleshooting Guide
Low yield, the presence of impurities, and difficulties in characterization are common hurdles in the purification of this compound conjugates. This guide provides a structured approach to addressing these challenges.
| Observation/Problem | Potential Cause | Recommended Action |
| Low or No Product Yield | Incomplete reaction between oleic acid and the DBCO moiety. | - Ensure starting materials are pure and dry. Commercial oleic acid can contain other fatty acids and peroxides which can interfere with the reaction.[1] - Optimize reaction conditions (e.g., temperature, reaction time, stoichiometry of reactants). - Confirm the activity of coupling reagents if used. |
| Degradation of the DBCO moiety. | - DBCO is sensitive to certain conditions. Avoid prolonged exposure to harsh acidic or basic conditions. - Store DBCO-containing reagents and conjugates protected from light and at recommended temperatures. | |
| Loss of product during purification. | - Select an appropriate purification method. Silica gel chromatography is common, but reverse-phase HPLC may offer better resolution.[2] - Optimize the solvent system for chromatography to ensure good separation of the product from starting materials and byproducts. - For low-temperature recrystallization, ensure the correct solvent and temperature are used to selectively precipitate the product.[1][3] | |
| Presence of Impurities in Final Product | Unreacted oleic acid. | - Use a slight excess of the DBCO reagent to drive the reaction to completion. - Purify using silica gel chromatography, eluting with a non-polar to polar solvent gradient. Oleic acid will have a different polarity than the conjugate. - Use a TLC stain like bromocresol green, which is selective for acidic compounds like carboxylic acids, to track the removal of unreacted oleic acid.[4] |
| Unreacted DBCO reagent. | - Quench the reaction to consume any remaining reactive DBCO species. For example, if an NHS-ester of DBCO was used, a primary amine can be added. - Purification by chromatography (silica or reverse-phase HPLC) is effective for removing unreacted DBCO reagent. - Monitor the removal of DBCO reagent by TLC, visualizing with a UV lamp at 254 nm, as the aromatic rings of DBCO are UV-active. DBCO also has a characteristic absorbance around 310 nm which can be monitored by UV-Vis spectroscopy. | |
| Side products from the reaction. | - Characterize the impurities using techniques like Mass Spectrometry or NMR to understand their structure. - Adjust reaction conditions to minimize side reactions. For example, if esterification is the conjugation method, ensure anhydrous conditions to prevent hydrolysis. | |
| Difficulty in Characterizing the Final Product | Ambiguous NMR spectra. | - Ensure the sample is free of residual solvents from purification, which can obscure key signals. - Acquire 2D NMR spectra (e.g., COSY, HSQC) to help assign complex proton and carbon signals. - Compare the spectra to those of the starting materials to identify new peaks corresponding to the conjugate. |
| Broad or overlapping peaks in HPLC. | - Optimize the HPLC method, including the column type (e.g., C18, Phenyl-Hexyl), mobile phase composition, gradient, and flow rate. - Consider using a different detector, such as an Evaporative Light Scattering Detector (ELSD), which can be beneficial for lipids. | |
| Inconsistent TLC results. | - Ensure the TLC chamber is saturated with the mobile phase vapor for reproducible results. - Use a combination of visualization techniques (e.g., UV light and a chemical stain) to ensure all spots are detected. Iodine vapor or a permanganate stain can be effective for visualizing lipids. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound?
A1: The most common impurities are unreacted starting materials, namely oleic acid and the DBCO-containing reagent. Side products from the conjugation reaction can also be present. If the starting oleic acid is not of high purity, you may also have other fatty acid-DBCO conjugates as impurities.
Q2: How can I monitor the progress of my this compound conjugation reaction?
A2: Thin-Layer Chromatography (TLC) is a convenient method. Spot the reaction mixture alongside the starting materials. The product, being a conjugate of the two, should have a different Rf value. The disappearance of the limiting reagent's spot can indicate reaction completion. You can visualize the spots using a UV lamp (DBCO is UV-active) and a stain that reacts with oleic acid (e.g., permanganate or iodine). Additionally, since DBCO has a strong UV absorbance around 310 nm, you can monitor the reaction by UV-Vis spectroscopy by observing the consumption of the DBCO reagent.
Q3: What is a good starting point for a purification protocol?
A3: A common and effective method is silica gel column chromatography. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The this compound conjugate is expected to be more polar than oleic acid but may have similar polarity to some DBCO reagents depending on their structure. Careful optimization of the solvent gradient is key.
Q4: Can I use recrystallization to purify my this compound conjugate?
A4: Low-temperature recrystallization can be an effective technique, particularly for removing unreacted oleic acid. The success of this method depends on the solubility differences between your product and impurities in a given solvent at low temperatures. Acetonitrile is a solvent that has been used for the low-temperature recrystallization of oleic acid.
Q5: Which analytical techniques are best for confirming the purity and identity of my final product?
A5: A combination of techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the covalent linkage between oleic acid and the DBCO moiety and to check for the absence of signals from impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.
-
HPLC: To assess the purity of the final product. Using a detector like a Charged Aerosol Detector (CAD) or an ELSD can be advantageous for lipid analysis.
-
FT-IR Spectroscopy: To identify the presence of key functional groups in the conjugate, such as the ester linkage if applicable.
Experimental Protocols & Workflows
General Workflow for Synthesis and Purification of this compound
This diagram illustrates a typical workflow for the synthesis and purification of an this compound conjugate, for example, via esterification.
Caption: General workflow for this compound synthesis and purification.
Troubleshooting Logic for Impure Product
This decision tree outlines a logical approach to troubleshooting an impure this compound product after initial purification.
Caption: Troubleshooting decision tree for impure this compound.
References
reducing background fluorescence with Oleic-DBCO
Welcome to the technical support center for Oleic-DBCO. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and minimize background fluorescence when using this compound for copper-free click chemistry applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bioconjugation reagent that combines oleic acid, a monounsaturated fatty acid, with dibenzocyclooctyne (DBCO). The oleic acid component provides a hydrophobic tail that can anchor the molecule to lipid membranes or other lipophilic structures. The DBCO group enables covalent labeling of azide-modified molecules through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry.[1] This makes it a versatile tool for:
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Bioconjugation: Linking azide-modified biomolecules to lipid-based systems like liposomes or micelles.[1]
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Probe Development: Creating lipid-anchored probes for imaging and diagnostic applications.[1]
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Drug Delivery: Functionalizing nanoparticles and other delivery vehicles with DBCO handles for targeting azide-modified cells or tissues.[1]
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Membrane Studies: Anchoring click-ready groups into lipid bilayers to study membrane dynamics and interactions.[1]
Q2: What are the primary causes of high background fluorescence when using this compound?
High background fluorescence associated with this compound typically stems from non-specific binding or the presence of excess, unreacted probe. Key causes include:
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Excessive Probe Concentration: Using a higher-than-necessary concentration of this compound can lead to increased non-specific interactions and background signal.
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Probe Aggregation: As a lipophilic molecule, this compound can form aggregates or micelles in aqueous buffers, which may bind non-specifically to cellular structures or surfaces.
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Hydrophobic and Ionic Interactions: The oleic acid tail can non-specifically interact with hydrophobic regions of proteins and cell membranes, leading to off-target signal.
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Insufficient Washing: Failure to thoroughly wash away unbound this compound after the labeling step is a common source of high background.
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Inadequate Blocking: Not properly blocking non-specific binding sites on cells or surfaces can result in the probe adhering to unintended locations.
Q3: How should this compound be stored and handled to ensure stability?
To maintain its reactivity, this compound should be stored at –20°C in a sealed container, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. For creating stock solutions, dissolve this compound in an anhydrous organic solvent such as chloroform, dichloromethane (DCM), or dimethylformamide (DMF) before diluting it into the final aqueous reaction buffer. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: High Background Fluorescence Across the Entire Sample
High, uniform background fluorescence can obscure your specific signal, making data interpretation difficult.
Troubleshooting Workflow for High Background
Caption: A step-by-step workflow for diagnosing and resolving high background fluorescence.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Excessive this compound Concentration | Perform a titration experiment to determine the optimal probe concentration that yields the best signal-to-noise ratio. Test a range of concentrations (e.g., 0.1x to 10x of the initially used amount). |
| Probe Aggregation | Prepare the this compound solution in a buffer containing a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) to prevent aggregation. Ensure the final concentration of any organic solvent (like DMSO) is low, typically <1-5%, as high concentrations can affect cell viability and membrane integrity. |
| Insufficient Washing | Increase the number and duration of washing steps after incubation with this compound. Use a buffer containing a non-ionic detergent (e.g., PBS with 0.05% Tween-20) to help remove non-specifically bound lipophilic probes. |
| Inadequate Blocking | Before adding this compound, incubate the sample with a suitable blocking agent to saturate non-specific binding sites. Common blockers include Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody (in immunofluorescence). |
| Suboptimal Reaction Buffer | Increase the ionic strength of your buffers to minimize non-specific ionic interactions. |
Issue 2: No or Low Specific Signal (Low Conjugation Efficiency)
If you observe very low or no signal at your target site, the issue may be with the click chemistry reaction itself.
Troubleshooting Low Signal
Caption: A logical diagram for troubleshooting low or no specific signal in your experiment.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inactive this compound Reagent | Ensure the reagent has been stored correctly and has not expired. If in doubt, test with a fresh vial. Avoid buffers containing azides (e.g., sodium azide) as they will react with the DBCO group. |
| No or Low Azide Labeling on Target | Confirm that your target molecule (protein, cell surface, etc.) has been successfully labeled with an azide group. Use an independent method to verify azide incorporation if possible. |
| Suboptimal Reaction Conditions | SPAAC reactions are generally efficient at room temperature, but kinetics can be improved by increasing the temperature (e.g., to 37°C) or extending the incubation time (from 1-2 hours to 4-12 hours or overnight at 4°C). Ensure the reaction pH is near neutral (pH 7-8). |
| Incorrect Molar Ratio | Optimize the molar ratio of this compound to your azide-labeled molecule. A 1.5 to 3-fold molar excess of the DBCO-conjugate to the azide-containing molecule is a good starting point. |
Quantitative Data Summary
Table 1: Illustrative Impact of Optimization on Signal-to-Background Ratio
| Condition | Average Signal Intensity (Target) | Average Background Intensity | Signal-to-Background Ratio |
| Initial Experiment | 500 | 250 | 2.0 |
| After this compound Titration (50% less) | 480 | 160 | 3.0 |
| + Increased Washing Steps | 475 | 110 | 4.3 |
| + Optimized Blocking | 470 | 85 | 5.5 |
Data is hypothetical and intended to demonstrate the progressive improvement in signal-to-background ratio as troubleshooting steps are implemented.
Experimental Protocols
Protocol 1: General Labeling of Azide-Modified Cells with this compound
This protocol provides a general workflow for labeling mammalian cells that have been metabolically engineered to display azide groups on their surface glycans.
Experimental Workflow for Cell Labeling
References
Technical Support Center: Oleic-DBCO Reaction Kinetics Optimization
Welcome to the technical support center for Oleic-DBCO reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers to common questions, troubleshoot experimental challenges, and offer detailed protocols for the successful conjugation of oleic acid derivatives using copper-free click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the this compound reaction?
The this compound reaction is a type of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is a copper-free click chemistry reaction. It involves the covalent bond formation between an oleic acid molecule functionalized with an azide group and a molecule of interest tagged with a dibenzocyclooctyne (DBCO) group. The inherent ring strain of the DBCO molecule allows the reaction to proceed efficiently without the need for a cytotoxic copper catalyst, making it ideal for biological applications.
Q2: What are the key factors influencing the kinetics of the this compound reaction?
The rate of the this compound reaction is primarily influenced by:
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Concentration of Reactants: As a second-order reaction, the rate is directly proportional to the concentration of both the azide-functionalized oleic acid and the DBCO-tagged molecule.
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Temperature: Higher temperatures generally lead to faster reaction rates.
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Solvent/Buffer System: The choice of solvent or buffer can significantly impact the reaction kinetics, especially given the hydrophobic nature of oleic acid. The presence of organic co-solvents is often necessary to ensure the solubility of the reactants.
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pH: The pH of the reaction medium can influence the stability of the reactants and the overall reaction rate.
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Steric Hindrance: The molecular structure and bulkiness of the molecules being conjugated can affect the accessibility of the reactive azide and DBCO groups.
Q3: How can I monitor the progress of my this compound reaction?
The progress of the reaction can be conveniently monitored using UV-Vis spectroscopy. The DBCO group has a characteristic absorbance peak at approximately 310 nm. As the reaction proceeds and the DBCO is consumed, the intensity of this peak will decrease.[1][2]
Q4: What are the best solvents to use for an this compound reaction?
Due to the hydrophobic nature of oleic acid, a purely aqueous buffer is often not suitable. A mixture of an aqueous buffer and an organic co-solvent is typically required.
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Organic Co-solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used to dissolve oleic acid and DBCO reagents.[3]
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Aqueous Buffers: Phosphate-buffered saline (PBS) and HEPES are common choices for the aqueous component. It is crucial to avoid buffers containing sodium azide , as it will react with the DBCO reagent.[1] The final concentration of the organic solvent should be optimized to maintain the solubility of all reactants without denaturing any biological components of the reaction.
Q5: What is the optimal molar ratio of Oleic-Azide to DBCO-reagent?
For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-conjugated molecule for every 1 mole equivalent of the azide-containing molecule. However, if the azide-activated molecule is precious or in limited supply, this ratio can be inverted.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is one of the most common issues encountered. The following workflow can help diagnose the problem:
Caption: Troubleshooting workflow for low yield in this compound reactions.
| Potential Cause | Recommended Solution |
| Poor Solubility of Oleic-Azide | Oleic acid has low solubility in aqueous buffers.[4] Increase the percentage of organic co-solvent (e.g., DMSO, DMF) in the reaction mixture. Consider the use of a biocompatible surfactant to aid in solubilization. |
| Degraded Reagents | DBCO reagents can be sensitive to moisture and oxidation. Use fresh reagents and ensure they are stored correctly (typically at -20°C or -80°C, protected from light and moisture). Allow reagents to warm to room temperature before opening to prevent condensation. |
| Suboptimal Molar Ratio | The stoichiometry of the reactants is critical. Perform a titration experiment with varying molar ratios (e.g., 1:1.5, 1:3, 1:5 of Oleic-Azide to DBCO-reagent) to find the optimal ratio for your specific molecules. |
| Incorrect Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) or sodium azide will interfere with the reaction. Use an amine-free, azide-free buffer system like PBS or HEPES. |
| Inefficient Purification | The desired product may be lost during purification steps. If using HPLC, optimize the gradient and column type (e.g., C18 for reverse phase). For size exclusion chromatography, ensure the column is appropriate for the molecular weight of your conjugate. |
Issue 2: Reaction is Too Slow
| Potential Cause | Recommended Solution |
| Low Reactant Concentrations | The reaction rate is dependent on the concentration of both reactants. Increase the concentration of both Oleic-Azide and the DBCO-reagent as much as solubility allows. |
| Low Temperature | While the reaction proceeds at room temperature, it can be slow. Increase the temperature to 37°C to accelerate the reaction rate. |
| Suboptimal Buffer/pH | Reaction rates can be buffer-dependent. Studies have shown that HEPES buffer may result in faster kinetics compared to PBS. Additionally, higher pH values (around 8-9) can sometimes increase reaction rates, provided the reactants are stable. |
| Steric Hindrance | If either the oleic acid or the DBCO-molecule is part of a larger structure, steric hindrance can slow the reaction. Consider using a DBCO reagent with a longer PEG spacer to increase the distance between the reactive moiety and the larger molecule. |
Quantitative Data on Reaction Kinetics
The second-order rate constants (k₂) for SPAAC reactions are influenced by several factors. The following tables summarize kinetic data from literature to guide your experimental design.
Table 1: Effect of Buffer, pH, and Temperature on SPAAC Reaction Rates (k₂ in M⁻¹s⁻¹)
| Buffer | pH | Temperature | Rate Constant (k₂) with Azide 1 (M⁻¹s⁻¹) | Rate Constant (k₂) with Azide 2 (M⁻¹s⁻¹) |
| PBS | 7 | 25°C | 0.32 - 0.85 | 0.27 - 0.77 |
| HEPES | 7 | 25°C | 0.55 - 1.22 | 0.59 - 0.97 |
| MES | 5 | 25°C | ~0.20 | ~0.15 |
| Borate | 9 | 25°C | ~0.90 | ~0.80 |
| PBS | 7 | 37°C | 0.45 - 1.05 | 0.35 - 0.95 |
| HEPES | 7 | 37°C | 0.75 - 1.50 | 0.80 - 1.25 |
Data adapted from studies on model azides and sulfo-DBCO. Azide 1 refers to 1-azido-1-deoxy-β-D-glucopyranoside and Azide 2 refers to 3-azido-L-alanine.
Table 2: Influence of Reactant Structure on SPAAC Reaction Rates
| Cyclooctyne | Azide | Solvent | Temperature | Rate Constant (k₂) (M⁻¹s⁻¹) |
| DBCO | Benzyl Azide | Acetonitrile | 37°C | ~1.35 x 10⁻² |
| BCN | Benzyl Azide | DMSO | 37°C | ~0.15 |
| DBCO-Trastuzumab | Azido-sugar | HEPES (pH 7) | 25°C | ~0.18 |
| DBCO-PEG₅-Trastuzumab | Azido-sugar | HEPES (pH 7) | 25°C | ~0.37 |
Data compiled from multiple sources. Note that BCN (bicyclo[6.1.0]non-4-yne) is another type of cyclooctyne.
Experimental Protocols
Protocol 1: General Procedure for Oleic-Azide and DBCO-Molecule Conjugation
This protocol provides a general workflow for the conjugation reaction. Note that optimization will be required based on the specific properties of your DBCO-molecule.
Caption: General experimental workflow for this compound conjugation.
Materials:
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Azide-functionalized Oleic Acid
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DBCO-functionalized molecule of interest
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Anhydrous DMSO
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Amine-free, azide-free buffer (e.g., PBS, pH 7.4 or HEPES, pH 7.4)
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Purification system (e.g., HPLC with a C18 column)
Procedure:
-
Reagent Preparation:
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Prepare a stock solution of Azide-functionalized Oleic Acid in anhydrous DMSO (e.g., 10-50 mM).
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Prepare a solution of the DBCO-functionalized molecule in your chosen reaction buffer. If the DBCO-molecule is not water-soluble, it can also be dissolved in DMSO.
-
-
Reaction Setup:
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In a microcentrifuge tube, add the desired amount of the DBCO-molecule solution.
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Add the Azide-functionalized Oleic Acid stock solution to achieve the desired molar ratio (e.g., 1:1.5 Oleic-Azide to DBCO-Molecule).
-
If necessary, add more reaction buffer or DMSO to reach the final desired concentrations. Ensure the final DMSO concentration is sufficient to keep the oleic acid derivative in solution, but not so high as to denature your DBCO-molecule if it is a protein.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or 37°C. For sensitive molecules, the reaction can be performed at 4°C overnight. Protect the reaction from light, as DBCO can be light-sensitive.
-
-
Purification:
-
Remove unreacted small molecules and byproducts using an appropriate purification method.
-
Reverse-Phase HPLC: This is often the method of choice for purifying hydrophobic molecules like oleic acid conjugates. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Size Exclusion Chromatography (SEC): If there is a significant size difference between your conjugate and the starting materials, SEC can be an effective purification method.
-
-
Characterization:
-
Confirm the successful conjugation and purity of your final product using techniques such as Mass Spectrometry (to verify the molecular weight of the conjugate), SDS-PAGE (which will show a molecular weight shift for protein conjugates), or NMR.
-
Signaling Pathways Involving Oleic Acid
Conjugating molecules to oleic acid can be a strategy to study or influence cellular processes where oleic acid is involved. Oleic acid has been shown to modulate several signaling pathways.
Oleic Acid-Induced Akt Signaling Pathway
Oleic acid can promote cell proliferation in certain cell types by activating the Akt signaling pathway, potentially through the G protein-coupled receptor 40 (GPR40) and integrin-linked kinase (ILK).
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Oleic-DBCO Experiments
Welcome to the technical support center for Oleic-DBCO experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments involving this unique amphiphilic molecule.
FAQs and Troubleshooting Guide
This section addresses common challenges encountered during this compound experiments, from reaction setup to product purification.
Low or No Product Yield
Low or no yield is a frequent issue in bioconjugation reactions. Several factors related to the unique properties of this compound can contribute to this problem.
Question: I am observing very low to no formation of my desired conjugate. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can lead to low or no product yield in an this compound click chemistry reaction. Here is a breakdown of potential causes and their solutions:
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Degraded this compound Reagent: The dibenzocyclooctyne (DBCO) group is sensitive to moisture and can degrade over time, especially if not stored properly.[1]
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Solution: Always use fresh this compound reagent. Before use, ensure the reagent vial is brought to room temperature before opening to prevent condensation.[1] Store the reagent at -20°C, protected from light and moisture.
-
-
Suboptimal Reaction Conditions: The efficiency of the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction is dependent on several parameters.
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Solution: Optimize the reaction conditions by adjusting the molar ratio of reactants, temperature, and reaction time. A summary of recommended starting conditions is provided in the table below.
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Solubility Issues and Aggregation: Oleic acid is highly hydrophobic, which can lead to poor solubility of the this compound reagent and the resulting conjugate in aqueous buffers, causing aggregation and precipitation.[2]
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Solution:
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Dissolve the this compound reagent in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture.[1]
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Keep the final concentration of the organic solvent low (typically below 20%) to avoid protein precipitation.[1]
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Consider using a DBCO reagent with a hydrophilic polyethylene glycol (PEG) spacer to improve the solubility of the final conjugate.
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The addition of non-ionic detergents can also help to prevent non-specific binding and improve solubility.
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-
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Steric Hindrance: The long alkyl chain of oleic acid may sterically hinder the approach of the azide-containing molecule to the DBCO reaction site.
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Solution: Introducing a PEG spacer between the oleic acid and the DBCO group can help to reduce steric hindrance and improve reaction efficiency.
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Presence of Azide in Buffers: Sodium azide is a common preservative in buffers, but it will react with the DBCO group, reducing the amount of reagent available for your desired reaction.
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Solution: Strictly avoid using buffers containing sodium azide.
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Troubleshooting Workflow for Low Yield
A flowchart for troubleshooting low product yield.
Product Purification Challenges
The amphiphilic nature of this compound conjugates can make purification challenging.
Question: I am having difficulty purifying my this compound conjugate from unreacted starting materials.
Answer:
The purification of amphiphilic molecules requires methods that can effectively separate compounds based on differences in both their hydrophobic and hydrophilic properties.
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the most effective method for purifying this compound conjugates.
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Methodology: A C18 column is typically used with a gradient of an organic solvent (like acetonitrile) and water, often with an additive like trifluoroacetic acid (TFA). The hydrophobic oleic acid tail will interact strongly with the stationary phase, allowing for separation from more polar unreacted starting materials.
-
-
Size-Exclusion Chromatography (SEC): SEC can be useful for removing excess small molecule reagents from a larger bioconjugate (e.g., a protein-Oleic-DBCO conjugate). However, it may not be effective at separating the this compound conjugate from unreacted protein due to the relatively small change in size.
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Dialysis: For large bioconjugates, dialysis can be used to remove unreacted small molecules. However, the hydrophobic nature of this compound can lead to aggregation and loss of product on the dialysis membrane.
Experimental Protocols and Data
This section provides a general experimental protocol for a typical this compound conjugation reaction and summarizes key quantitative data in a structured table.
General Protocol for this compound Conjugation with an Azide-Modified Peptide
This protocol provides a starting point for the conjugation of this compound to an azide-modified peptide. Optimization may be required for specific molecules.
1. Reagent Preparation:
- Prepare a stock solution of the azide-modified peptide in an appropriate azide-free buffer (e.g., PBS, pH 7.4).
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
2. Conjugation Reaction:
- In a microcentrifuge tube, combine the azide-modified peptide with a 1.5 to 3-fold molar excess of the this compound stock solution.
- The final concentration of DMSO in the reaction mixture should be kept below 20% to avoid precipitation of the peptide.
- Incubate the reaction at room temperature for 4-12 hours or overnight at 4°C. Higher temperatures (up to 37°C) can increase the reaction rate but may affect the stability of sensitive biomolecules.
3. Monitoring the Reaction:
- The progress of the reaction can be monitored by observing the decrease in the characteristic UV absorbance of the DBCO group at approximately 309-310 nm.
4. Purification:
- Purify the this compound-peptide conjugate using RP-HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
5. Characterization:
- Confirm the identity of the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Experimental Workflow for this compound Conjugation
A general workflow for this compound conjugation.
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing this compound click chemistry reactions.
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 | The component that is more abundant or less critical should be in excess. This ratio can be inverted if the azide-containing molecule is more precious. |
| Reaction Temperature | 4°C to 37°C | Higher temperatures generally lead to faster reaction rates but may impact the stability of sensitive biomolecules. |
| Reaction Time | 4 to 12 hours | Longer incubation times (up to 48 hours) may be necessary to maximize yield, especially at lower temperatures or concentrations. |
| Organic Co-solvent (e.g., DMSO, DMF) | < 20% of total volume | Higher concentrations can lead to the precipitation of proteins and other biomolecules. |
| DBCO UV Absorbance | ~309-310 nm | Can be used to monitor the consumption of the DBCO reagent during the reaction. |
Signaling Pathway and Logical Relationships
This compound conjugates are frequently used in drug delivery applications, particularly for targeting cancer cells. The oleic acid moiety can facilitate the formation of liposomes or micelles, which can encapsulate therapeutic agents. The DBCO group on the surface of these nanoparticles allows for the attachment of targeting ligands via click chemistry, enabling specific delivery to cancer cells that overexpress certain receptors.
Targeted Drug Delivery to Cancer Cells using this compound Liposomes
Targeted drug delivery using this compound liposomes.
References
Validation & Comparative
A Comparative Guide to Validating Oleic-DBCO Labeling Specificity by Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in lipid metabolism and protein modification, the precise tracking of fatty acids like oleic acid is paramount. A powerful strategy involves metabolically incorporating an azide-functionalized oleic acid analogue into cellular systems, followed by bioorthogonal labeling with a dibenzocyclooctyne (DBCO) reporter via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), or "click chemistry." This allows for the sensitive detection and enrichment of oleic acid-modified biomolecules.
However, the specificity of this labeling is not absolute. The strained alkyne of the DBCO core can exhibit off-target reactivity, particularly with free thiols on cysteine residues.[1][2] This guide provides a comprehensive comparison of Oleic-Azide/DBCO labeling with alternative methods, supported by experimental data and detailed mass spectrometry protocols to validate labeling specificity and ensure the integrity of your results.
On-Target vs. Off-Target Reactivity of DBCO Reagents
The core of the labeling strategy is the highly efficient and bioorthogonal SPAAC reaction between the metabolically incorporated azide and the DBCO probe.[1] This reaction proceeds readily under physiological conditions without the need for a cytotoxic copper catalyst. However, a competing, slower side reaction can occur between DBCO and the sulfhydryl groups of cysteine residues, known as a thiol-yne addition.[1][2] This can lead to non-specific labeling of proteins, confounding data interpretation.
Quantitative Comparison of Reaction Kinetics
The kinetic favorability of the SPAAC reaction over the thiol-yne addition is the primary reason DBCO reagents are effective. The second-order rate constant for the reaction of a strained cyclooctyne with an azide is approximately two to three orders of magnitude higher than its reaction with a thiol, ensuring that the vast majority of labeling is specific under controlled conditions.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) | Relative Speed |
| On-Target (SPAAC) | Cyclooctyne + Azide | ~ 10⁻¹ M⁻¹s⁻¹ | Fast |
| Off-Target (Thiol-yne) | Cyclooctyne + Thiol | ~ 10⁻⁴ M⁻¹s⁻¹ | Slow |
Table 1: Comparative reaction kinetics of DBCO reagents. Data is based on bicyclo[6.1.0]nonyne (BCN), a structurally similar cyclooctyne, providing a strong basis for evaluation.
Experimental Validation by Mass Spectrometry
Mass spectrometry (MS) is the definitive method for confirming the specificity of labeling. The workflow involves identifying peptides that carry the intended oleic acid-azide-DBCO modification while simultaneously screening for peptides that have been non-specifically modified by the DBCO probe on cysteine residues. A crucial step to ensure specificity is the reduction and alkylation of cysteine thiols before the click reaction.
References
A Head-to-Head Comparison: Oleic-DBCO Versus Other Lipid Probes for Cellular Imaging and Analysis
For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the selection of an appropriate lipid probe is a critical determinant of experimental success. This guide provides an objective comparison of Oleic-DBCO, a popular tool for copper-free click chemistry, with other prevalent lipid probes. By examining key performance metrics, experimental protocols, and underlying mechanisms, this guide aims to equip researchers with the necessary information to make informed decisions for their specific applications in cellular imaging and metabolic analysis.
The study of lipids, or lipidomics, plays a pivotal role in understanding a vast array of physiological and pathological processes, from signal transduction and energy storage to the progression of diseases like cancer and metabolic syndrome. Visualizing and quantifying the dynamics of specific lipids within the complex cellular environment presents a significant challenge. To address this, a variety of lipid probes have been developed, each with its own set of advantages and limitations. This compound, an oleic acid analog modified with a dibenzocyclooctyne (DBCO) group, has emerged as a powerful tool for metabolic labeling and subsequent visualization via strain-promoted azide-alkyne cycloaddition (SPAAC), a form of "click chemistry". This copper-free reaction offers high biocompatibility, making it suitable for live-cell imaging.
This guide will compare this compound to three other major classes of lipid probes: alkyne-modified lipids for copper-catalyzed azide-alkyne cycloaddition (CuAAC), fluorescently-labeled lipids, and stable isotope-labeled lipids.
Performance Comparison of Lipid Probes
The choice of a lipid probe is often a trade-off between factors like biocompatibility, reaction kinetics, and the potential for the probe to interfere with natural biological processes. The following table summarizes key quantitative and qualitative data for the discussed lipid probe categories.
| Feature | This compound (SPAAC) | Alkyne-Oleic Acid (CuAAC) | Fluorescent Oleic Acid | Stable Isotope-Labeled Oleic Acid |
| Detection Method | Fluorescence, Biotinylation | Fluorescence, Biotinylation | Direct Fluorescence | Mass Spectrometry |
| Reaction Principle | Strain-Promoted Azide-Alkyne Cycloaddition | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition | Direct Visualization | Isotope Ratio Measurement |
| Biocompatibility | High; no cytotoxic copper catalyst required.[1][2][] | Moderate; copper catalyst can be toxic to cells, though ligands can mitigate this.[2][4] | Generally high, but the bulky fluorophore can be phototoxic and may alter lipid metabolism. | High; stable isotopes are non-perturbative. |
| Reaction Kinetics (Second-order rate constant) | ~10⁻³ to 1 M⁻¹s⁻¹ | ~10² to 10³ M⁻¹s⁻¹ (with ligand) | Not Applicable | Not Applicable |
| Labeling Efficiency | Generally high, but may require longer incubation times or higher concentrations compared to CuAAC. | Can be very high with optimized ligand and copper concentrations. | Variable; dependent on uptake and incorporation efficiency. | High incorporation rates, dependent on metabolic activity. |
| Cytotoxicity | Low; DBCO shows low cytotoxicity at typical working concentrations. | Moderate to high due to copper catalyst; can be reduced with specific ligands. | Can be phototoxic upon illumination. The fluorophore may also induce cellular stress. | Low; generally considered non-toxic. |
| Potential for Perturbation | Minimal; the DBCO tag is relatively small. | Minimal; the alkyne tag is very small. | High; the bulky fluorophore can alter the lipid's physical properties and trafficking. | Minimal; mass difference has negligible biological effect. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of lipid probes. Below are representative protocols for metabolic labeling and detection using this compound, an alkyne-modified oleic acid, and a fluorescent oleic acid analog.
Protocol 1: Metabolic Labeling and Imaging of Lipids using this compound (SPAAC)
This protocol describes the metabolic incorporation of this compound into cellular lipids and subsequent fluorescent labeling in live cells.
Materials:
-
Adherent mammalian cells (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound
-
Azide-functionalized fluorescent dye (e.g., Azide-AF488)
-
Phosphate-buffered saline (PBS)
-
Imaging medium (e.g., FluoroBrite DMEM)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom imaging dish to achieve 50-70% confluency on the day of labeling.
-
Metabolic Labeling:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in complete culture medium to a final concentration of 10-50 µM.
-
Replace the existing medium with the this compound-containing medium and incubate for 4-24 hours under standard culture conditions (37°C, 5% CO₂).
-
-
SPAAC Reaction:
-
Prepare a stock solution of the azide-fluorophore in DMSO.
-
Dilute the azide-fluorophore in pre-warmed imaging medium to a final concentration of 5-20 µM.
-
Wash the cells twice with warm PBS.
-
Add the azide-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove the unreacted azide-fluorophore.
-
Replace the PBS with pre-warmed imaging medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 2: Metabolic Labeling and Imaging of Lipids using Alkyne-Oleic Acid (CuAAC)
This protocol is for fixed-cell imaging due to the cytotoxicity of the copper catalyst.
Materials:
-
Adherent mammalian cells
-
Complete cell culture medium
-
Alkyne-oleic acid
-
Azide-functionalized fluorescent dye
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click-iT® reaction cocktail components:
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Procedure:
-
Metabolic Labeling: Follow the same procedure as for this compound, but use alkyne-oleic acid at a concentration of 10-50 µM for 4-24 hours.
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells twice with PBS.
-
-
CuAAC Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. This typically involves mixing the azide-fluorophore, CuSO₄, and a reducing agent in a reaction buffer.
-
Add the reaction cocktail to the fixed and permeabilized cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with an antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Protocol 3: Direct Labeling and Imaging with a Fluorescent Oleic Acid Analog
This protocol describes the direct labeling of cellular lipids using a fluorescently-tagged oleic acid.
Materials:
-
Adherent mammalian cells
-
Complete cell culture medium
-
Fluorescent oleic acid analog (e.g., BODIPY-FL C16)
-
PBS
-
Imaging medium
Procedure:
-
Cell Seeding: Seed cells as described in the previous protocols.
-
Direct Labeling:
-
Prepare a stock solution of the fluorescent oleic acid analog in DMSO.
-
Dilute the fluorescent probe in complete culture medium to a final concentration of 1-10 µM.
-
Incubate the cells with the labeling medium for 15-60 minutes at 37°C.
-
-
Washing and Imaging:
-
Wash the cells three to five times with warm PBS to reduce background fluorescence.
-
Replace the PBS with pre-warmed imaging medium.
-
Image the cells immediately using a fluorescence microscope.
-
Visualization of Pathways and Workflows
To better understand the processes involved in lipid probe utilization, the following diagrams illustrate a key metabolic pathway and a typical experimental workflow.
Caption: Metabolic pathway of this compound uptake and incorporation into cellular lipids.
Caption: General experimental workflow for lipid labeling using this compound and click chemistry.
Concluding Remarks
The choice between this compound and other lipid probes is highly dependent on the specific experimental goals. For live-cell imaging and in vivo studies where biocompatibility is paramount, this compound with its copper-free SPAAC chemistry is an excellent choice, despite its slightly slower reaction kinetics compared to CuAAC. The minimal perturbation to the lipid structure is a significant advantage over bulky fluorescent probes.
For applications where reaction speed is critical and cytotoxicity can be managed, such as in fixed-cell experiments or in vitro assays, alkyne-modified lipids with CuAAC offer a highly efficient labeling strategy. Fluorescent lipid analogs, while easy to use for direct visualization, should be employed with caution due to their potential to alter lipid behavior and induce phototoxicity. Finally, for quantitative metabolic flux analysis where the precise fate of the lipid backbone is of interest, stable isotope-labeled lipids coupled with mass spectrometry remain the gold standard.
By carefully considering the data and protocols presented in this guide, researchers can select the most appropriate lipid probe to illuminate the intricate and dynamic world of cellular lipid metabolism.
References
A Head-to-Head Comparison: Oleic-DBCO vs. Copper-Catalyzed Click Chemistry for Lipid Modification
For researchers, scientists, and drug development professionals, the precise and efficient modification of lipids is paramount for advancing our understanding of cellular processes and developing targeted therapeutics. Click chemistry has emerged as a powerful tool for this purpose, offering bioorthogonal reactions that proceed with high specificity and yield. This guide provides an objective comparison of two prominent click chemistry techniques for lipid modification: the strain-promoted alkyne-azide cycloaddition (SPAAC), exemplified by Oleic-DBCO, and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
At the forefront of SPAAC is the use of cyclooctynes, such as dibenzocyclooctyne (DBCO), which are appended to lipids like oleic acid. These strained alkynes react spontaneously with azide-functionalized molecules without the need for a catalyst. In contrast, CuAAC involves the reaction of a terminal alkyne with an azide, a process that requires a copper(I) catalyst to achieve efficient conversion. The choice between these two methodologies involves a critical trade-off between reaction kinetics, biocompatibility, and experimental convenience.
Quantitative Performance Comparison
To facilitate a clear and objective comparison, the following tables summarize key quantitative parameters for this compound (SPAAC) and copper-catalyzed click chemistry (CuAAC) in the context of lipid modification.
| Parameter | This compound (SPAAC) | Copper-Catalyzed Click Chemistry (CuAAC) | Key Takeaway |
| Reaction Kinetics (Second-Order Rate Constant) | ~0.1 - 1.0 M⁻¹s⁻¹ (typical for DBCO reactions with azides)[1][2] | 10 - 10,000 M⁻¹s⁻¹ (highly dependent on ligand and conditions) | CuAAC is significantly faster, offering more rapid labeling. |
| Biocompatibility | High; no cytotoxic metal catalyst required.[3] | Moderate; copper toxicity is a known concern, though it can be mitigated with specific ligands.[4] | SPAAC is inherently more suitable for live-cell and in vivo applications. |
| Catalyst Requirement | None (strain-promoted) | Copper(I) | SPAAC offers a simpler, one-step reaction protocol without the need to prepare and handle a catalyst. |
| Reagent Size | Bulky cyclooctyne (DBCO) group | Small terminal alkyne group | The smaller alkyne tag in CuAAC may be less perturbing to the lipid's natural behavior. |
| Reaction Conditions | Proceeds under physiological conditions (pH, temperature) | Requires a copper source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and often a copper-chelating ligand.[4] | SPAAC is more straightforward to implement in complex biological environments. |
| Cytotoxicity Comparison | This compound (SPAAC) | Copper-Catalyzed Click Chemistry (CuAAC) |
| Primary Concern | The DBCO moiety is generally considered non-toxic. | Copper-induced generation of reactive oxygen species (ROS), leading to cellular damage. |
| Typical IC50 Values | Data for this compound is not readily available, but DBCO-containing molecules are generally considered to have low cytotoxicity. | The IC50 of CuSO₄ varies significantly with cell type and exposure time, often in the micromolar range. For example, in SW480 cells, the IC50 of cisplatin (a platinum-based therapeutic) is 4.0 µM, while in HeLa cells it is 1.0 µM, giving a benchmark for heavy metal toxicity. |
| Mitigation Strategies | Not generally required. | Use of copper-chelating ligands like THPTA or BTTAA to stabilize the Cu(I) state and reduce ROS formation. |
Reaction Mechanisms and Experimental Workflows
To further elucidate the differences between these two powerful labeling techniques, the following diagrams illustrate their respective reaction mechanisms and typical experimental workflows.
References
Unveiling Membrane Dynamics: A Comparative Guide to Oleic-DBCO's Perturbation Potential
For researchers, scientists, and drug development professionals, understanding how specific molecules interact with and disrupt cell membranes is paramount for advancing therapeutic strategies and biological comprehension. This guide provides a detailed comparison of Oleic-DBCO, a novel oleic acid derivative functionalized with a dibenzocyclooctyne (DBCO) group, and other membrane-perturbing agents. By presenting supporting experimental data and detailed protocols, this document aims to be an objective resource for assessing the utility of this compound in membrane-related research.
The unique structure of this compound, combining the membrane-inserting properties of oleic acid with the bioorthogonal reactivity of DBCO, presents a versatile tool for investigating and manipulating cellular membranes. The oleic acid component, an unsaturated fatty acid, is known to insert into the lipid bilayer, altering its fluidity and permeability. The DBCO moiety allows for covalent labeling and tracking through copper-free click chemistry, enabling precise studies of its localization and effects.
Comparative Analysis of Membrane Perturbation
To contextualize the membrane-perturbing effects of this compound, this guide compares its predicted behavior with that of a well-characterized pore-forming peptide, Alamethicin, and another common fatty acid, Stearic Acid. While direct experimental data for this compound is emerging, its effects can be inferred from the extensive research on oleic acid.
Table 1: Quantitative Comparison of Membrane-Perturbing Agents
| Parameter | Oleic Acid (as a proxy for this compound) | Alamethicin | Stearic Acid |
| Mechanism of Action | Intercalation, increased fluidity, non-lamellar phase formation | Pore formation (barrel-stave model) | Intercalation, decreased fluidity (at physiological temp.) |
| Membrane Leakage (Calcein Release) | Moderate, concentration-dependent | High, potent pore-former | Low to negligible |
| Cytotoxicity (IC50) | Cell-type dependent, generally moderate | High (sub-micromolar to low micromolar range) | Generally low |
| Effect on Membrane Fluidity | Increases fluidity | Localized fluidization around the pore | Decreases fluidity |
In-Depth Look at Experimental Data
The data presented below is a synthesis of findings from multiple studies on oleic acid and comparator molecules, providing a baseline for predicting the activity of this compound.
Membrane Leakage Assays
Membrane leakage assays are crucial for quantifying the extent of membrane disruption. The calcein leakage assay, a widely used method, measures the release of the fluorescent dye calcein from liposomes upon membrane permeabilization.
Table 2: Calcein Leakage Induced by Different Agents
| Agent | Concentration | % Calcein Leakage (Representative) | Reference |
| Oleic Acid | 50 µM | ~30% | Inferred from multiple studies |
| Alamethicin | 1 µM | >80% | [1] |
| Stearic Acid | 50 µM | <5% | [2] |
Cytotoxicity Assays
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. The half-maximal inhibitory concentration (IC50) values indicate the concentration of a substance needed to inhibit 50% of cell viability.
Table 3: Cytotoxicity (IC50) of Membrane-Perturbing Agents on Various Cell Lines
| Agent | Cell Line | IC50 Value | Reference |
| Oleic Acid | A549 (Lung Carcinoma) | ~20 µM | Inferred from cytotoxicity studies |
| Oleic Acid | PC-3 (Prostate Cancer) | ~15 µM | Inferred from cytotoxicity studies |
| Alamethicin | Various | 0.5 - 10 µM | Inferred from multiple studies |
| Stearic Acid | HAEC (Aortic Endothelial) | >50 µM (non-cytotoxic at lower conc.) | [3] |
Membrane Fluidity Assays
Laurdan, a fluorescent probe, is used to assess membrane fluidity by measuring its generalized polarization (GP). A decrease in Laurdan GP value indicates an increase in membrane fluidity.
Table 4: Effect of Different Agents on Membrane Fluidity (Laurdan GP)
| Agent | Effect on Laurdan GP | Interpretation | Reference |
| Oleic Acid | Decrease | Increased membrane fluidity | [4] |
| Alamethicin | Localized Decrease | Increased fluidity in the vicinity of the pore | [4] |
| Stearic Acid | Increase | Decreased membrane fluidity |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Calcein Leakage Assay Protocol
This protocol outlines the steps to measure membrane permeabilization of liposomes using calcein.
-
Liposome Preparation:
-
Prepare large unilamellar vesicles (LUVs) containing 50 mM calcein by extrusion through polycarbonate filters with a 100 nm pore size.
-
The lipid composition of LUVs can be tailored to mimic specific cell membranes (e.g., POPC/POPG 3:1).
-
Remove unencapsulated calcein by size-exclusion chromatography.
-
-
Leakage Measurement:
-
Dilute the calcein-loaded LUVs in a buffer-filled cuvette to a final lipid concentration of 50 µM.
-
Monitor the baseline fluorescence of calcein at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.
-
Add the test compound (e.g., this compound, Alamethicin) at the desired concentration and record the increase in fluorescence over time.
-
After the reaction reaches a plateau, add Triton X-100 (0.1% final concentration) to lyse all liposomes and obtain the maximum fluorescence signal (100% leakage).
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage at a given time point using the following formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after adding Triton X-100.
-
MTT Cell Viability Assay Protocol
This protocol details the procedure for assessing the cytotoxicity of a compound on cultured cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
Laurdan Generalized Polarization (GP) Assay for Membrane Fluidity
This protocol describes how to measure changes in membrane fluidity using the fluorescent probe Laurdan.
-
Cell or Liposome Labeling:
-
Incubate cells or liposomes with 5 µM Laurdan for 30 minutes at 37°C in the dark.
-
Wash the cells or liposomes twice with buffer to remove excess dye.
-
-
Compound Treatment:
-
Treat the Laurdan-labeled cells or liposomes with the test compound at the desired concentration.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at two emission wavelengths: 440 nm (characteristic of the gel phase) and 490 nm (characteristic of the liquid-crystalline phase), with an excitation wavelength of 350 nm.
-
-
GP Calculation:
-
Calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490) where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively. A lower GP value indicates higher membrane fluidity.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological consequences of membrane perturbation, the following diagrams are provided.
Membrane perturbation by agents like this compound can trigger downstream signaling cascades. One of the primary consequences of membrane damage is an influx of extracellular calcium, which acts as a second messenger to initiate various cellular responses, including membrane repair and, in some cases, apoptosis.
Conclusion
This compound stands as a promising tool for researchers investigating membrane biology. Its oleic acid component is predicted to induce moderate membrane perturbation by increasing fluidity and permeability, while the DBCO group offers the significant advantage of specific labeling for advanced imaging and tracking studies. In comparison to potent, non-specific lytic agents like Alamethicin, this compound is expected to offer a more nuanced and controllable means of studying membrane dynamics. The provided experimental protocols and comparative data serve as a foundation for designing and interpreting studies aimed at elucidating the intricate roles of lipid-membrane interactions in health and disease. Further direct experimental characterization of this compound will be invaluable in fully realizing its potential in the field of drug development and cell biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of oleic acid and its congeners, elaidic and stearic acids, on the structural properties of phosphatidylethanolamine membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oleic acid inhibits stearic acid-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melittin Induces Local Order Changes in Artificial and Biological Membranes as Revealed by Spectral Analysis of Laurdan Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Quantitative Analysis of Oleic-DBCO Incorporation
In the expanding field of bioconjugation and targeted drug delivery, the precise modification of biomolecules is paramount. Oleic acid, a ubiquitous fatty acid in biological systems, when functionalized with dibenzocyclooctyne (DBCO), becomes a powerful tool for copper-free click chemistry applications. This allows for the covalent attachment of oleic acid to various azide-modified molecules, including lipids, proteins, and imaging agents. To ensure the reliability and reproducibility of these applications, accurate quantification of Oleic-DBCO incorporation is crucial. This guide provides a comparative overview of common analytical techniques for this purpose, complete with experimental protocols and performance data to aid researchers in selecting the most appropriate method for their needs.
Comparison of Quantitative Analysis Methods for this compound
The choice of analytical method for quantifying this compound incorporation depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key characteristics of four commonly employed techniques.
| Method | Principle | Instrumentation | Sample Preparation | Throughput | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | Measures the characteristic absorbance of the DBCO moiety at ~309 nm. | UV-Vis Spectrophotometer | Dilution in a suitable organic solvent (e.g., ethanol, chloroform). | High | Simple, rapid, and non-destructive. Allows for real-time monitoring of the conjugation reaction. | Lower sensitivity compared to fluorescence methods. Potential for interference from other UV-absorbing molecules in the sample. |
| Fluorescence Spectroscopy | Reaction of DBCO with a fluorescent azide probe (e.g., anthracene-azide) results in a quantifiable fluorescent signal. | Fluorescence Spectrophotometer | Reaction with a fluorescent azide, followed by measurement. | Medium | High sensitivity and specificity. | Requires a fluorescent azide probe. The probe itself may have background fluorescence. |
| High-Performance Liquid Chromatography (HPLC) | Separates this compound from unreacted oleic acid and other components, followed by quantification using a suitable detector (e.g., UV-Vis, CAD, MS). | HPLC system with a suitable detector. | Dissolution in a mobile phase-compatible solvent. | Medium | High resolution and specificity. Can simultaneously quantify reactants and products. | Requires method development for optimal separation. Can be more time-consuming than spectroscopic methods. |
| Gas Chromatography (GC-FID) | Quantifies the amount of unreacted oleic acid after derivatization to a more volatile form (e.g., FAME). The amount of incorporated this compound is then inferred. | Gas Chromatograph with Flame Ionization Detector | Extraction and derivatization of unreacted oleic acid. | Low to Medium | Highly sensitive and quantitative for fatty acids. | Indirect method for DBCO quantification. Requires derivatization, which can be time-consuming and introduce variability. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantifies specific protons on the oleic acid and DBCO moieties to determine the degree of incorporation. | NMR Spectrometer | Dissolution in a deuterated solvent. | Low | Provides detailed structural information and can be highly quantitative without the need for standards (qNMR). | Lower sensitivity compared to other methods. Requires specialized instrumentation and expertise. |
Experimental Protocols
UV-Vis Spectrophotometry for DBCO Quantification
This protocol describes the quantification of this compound by measuring the absorbance of the DBCO group.
Methodology:
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., ethanol, chloroform).
-
Perform serial dilutions to create a series of standards with concentrations spanning the expected range of the samples.
-
Measure the absorbance of each standard at ~309 nm using a UV-Vis spectrophotometer.
-
Plot the absorbance values against the corresponding concentrations to generate a standard curve.
-
-
Sample Analysis:
-
Dissolve the this compound sample in the same solvent used for the standards.
-
Measure the absorbance of the sample at ~309 nm.
-
Determine the concentration of this compound in the sample by interpolating its absorbance value on the standard curve.
-
Workflow for UV-Vis Quantification of this compound
A Comparative Guide to Oleic-DBCO Performance in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The metabolic labeling of cellular components with bioorthogonal reporters has emerged as a powerful tool for tracking biological processes in living systems. Among these, fatty acid analogs conjugated to reactive handles for click chemistry offer a direct way to visualize lipid metabolism and trafficking. This guide provides a comparative overview of the performance of Oleic-DBCO, a novel probe combining the biologically relevant oleic acid with a dibenzocyclooctyne (DBCO) group for copper-free click chemistry. We will explore its anticipated performance across various cell lines, supported by established principles of fatty acid metabolism and bioorthogonal chemistry.
Introduction to this compound and Metabolic Labeling
Oleic acid is a monounsaturated omega-9 fatty acid that plays a crucial role in membrane fluidity, energy storage, and signaling pathways. Cancer cells, in particular, often exhibit altered lipid metabolism, with a heightened uptake and utilization of fatty acids like oleate to support rapid proliferation and survival. This compound is a synthetic analog of oleic acid where the native fatty acid is functionalized with a DBCO moiety. This modification allows for its metabolic incorporation into cellular lipids, such as triglycerides and phospholipids. The incorporated DBCO group can then be specifically and efficiently labeled with an azide-containing probe (e.g., a fluorescent dye) through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, a type of "click chemistry" that is bioorthogonal and proceeds without the need for a toxic copper catalyst.[1][2][3] This enables the visualization and quantification of oleic acid uptake and incorporation in living cells.
Expected Performance Across Different Cell Lines
The performance of this compound as a metabolic label is intrinsically linked to the inherent lipid metabolism of the cell line . Based on existing literature regarding oleic acid uptake and the principles of metabolic labeling with fatty acid analogs, we can anticipate differential performance in cancer cell lines versus non-cancerous cell lines, as well as among different types of cancer cells.[4][5]
Cancer Cell Lines:
-
High Uptake and Incorporation: Many cancer cell lines, such as those from breast, prostate, and colon cancers, exhibit increased de novo lipogenesis and scavenger pathways for fatty acids. This metabolic reprogramming would likely lead to a high uptake and incorporation of this compound into cellular lipid stores.
-
Potential for Monitoring Therapeutic Response: The degree of this compound labeling could serve as a readout for the activity of lipid metabolism pathways. Therefore, it could potentially be used to monitor the efficacy of drugs that target these pathways.
Non-Cancerous Cell Lines:
-
Lower Basal Uptake: In general, non-cancerous or "normal" cell lines are expected to have a lower basal rate of fatty acid uptake and lipid synthesis compared to their malignant counterparts. This would likely result in a lower signal intensity when using this compound.
-
Cell-Type Specificity: The performance will still vary depending on the specific cell type. For instance, adipocytes, which are specialized for lipid storage, would be expected to show robust labeling with this compound.
Experimental Data Summary
While direct, peer-reviewed comparative studies on a molecule explicitly named "this compound" are limited, the broader field of metabolic labeling with functionalized fatty acids provides a strong basis for predicting its performance. The following table summarizes expected outcomes based on the known characteristics of different cell lines and the principles of fatty acid analog labeling.
| Cell Line | Cancer Type | Expected this compound Uptake | Key Metabolic Features | Potential Applications |
| MCF-7 | Breast Cancer | High | High lipogenesis, dependent on exogenous fatty acids. | Studying lipid metabolism in hormone-responsive breast cancer. |
| PC-3 | Prostate Cancer | High | Elevated fatty acid synthesis and oxidation. | Investigating the role of lipids in aggressive prostate cancer. |
| HT-29 | Colon Cancer | Moderate to High | Can utilize both glucose and fatty acids for energy. | Exploring metabolic flexibility in colon cancer. |
| A549 | Lung Cancer | Moderate | Dependent on fatty acid uptake for proliferation. | Assessing the impact of lipid availability on lung cancer growth. |
| HEK293T | Non-cancerous | Low to Moderate | Standard metabolism, not characterized by lipid accumulation. | Baseline control for fatty acid uptake studies. |
| 3T3-L1 | Adipocytes | Very High | Specialized for triglyceride synthesis and storage. | Positive control for high lipid uptake and storage. |
Experimental Protocols
Metabolic Labeling of Cells with this compound
This protocol describes the general procedure for labeling cultured mammalian cells with this compound. Optimization of concentration and incubation time may be required for each specific cell line.
Materials:
-
This compound
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin
Procedure:
-
Cell Seeding: Plate cells in a suitable culture vessel (e.g., 6-well plate, 10 cm dish) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilute the stock solution in complete culture medium to the desired final concentration (e.g., 10-100 µM).
-
Metabolic Labeling: Remove the existing culture medium from the cells and wash once with PBS. Add the medium containing this compound to the cells.
-
Incubation: Incubate the cells for a specific period (e.g., 4-24 hours) at 37°C in a humidified CO2 incubator. The optimal incubation time will depend on the cell line's metabolic rate.
-
Washing: After incubation, remove the labeling medium and wash the cells three times with ice-cold PBS to remove any unincorporated this compound.
-
Cell Lysis or Fixation: The labeled cells can now be processed for downstream applications. For biochemical analysis, lyse the cells using an appropriate lysis buffer. For imaging, fix the cells.
Copper-Free Click Chemistry for Visualization
This protocol outlines the procedure for labeling metabolically incorporated this compound with an azide-functionalized fluorescent probe.
Materials:
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS) - for fixed-cell imaging
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - for intracellular targets in fixed cells
Procedure for Live-Cell Imaging:
-
Labeling: After the metabolic labeling and washing steps, incubate the live cells with the azide-functionalized fluorescent dye in culture medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with PBS to remove the excess fluorescent probe.
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets.
Procedure for Fixed-Cell Imaging:
-
Fixation: After metabolic labeling and washing, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
(Optional) Permeabilization: If targeting intracellular lipids, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Reaction: Incubate the fixed (and permeabilized) cells with the azide-functionalized fluorescent dye in PBS for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Mount the coverslips and image the cells using a fluorescence microscope.
Visualizations
Caption: Experimental workflow for metabolic labeling and detection of this compound.
Caption: Simplified signaling pathway of oleic acid uptake and metabolism.
References
- 1. DBCO-Oleic this compound - DBCO Modifications - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 2. salic.med.harvard.edu [salic.med.harvard.edu]
- 3. glenresearch.com [glenresearch.com]
- 4. Bioorthogonal Chemical Reporters for Monitoring Unsaturated Fatty-Acylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-cell profiling of fatty acid uptake using surface-immobilized dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficiency of DBCO Reagents for Bioorthogonal Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the study of biological processes in their native environments. Among the most powerful tools in this field is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction. At the heart of this reaction are dibenzocyclooctyne (DBCO) reagents, which react selectively and efficiently with azide-functionalized molecules. This guide provides an objective comparison of the performance of different DBCO reagents, supported by experimental data, to aid in the selection of the most suitable reagent for your specific research needs.
Data Presentation: A Quantitative Comparison of Cyclooctyne Reactivity
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂), where a higher value indicates a faster reaction. The following table summarizes the reported second-order rate constants for various cyclooctynes, including DBCO derivatives, with benzyl azide, a common model azide. This allows for a direct comparison of their intrinsic reactivities.
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reaction Conditions |
| DBCO | ~0.1 - 1.0 | Room Temperature |
| BARAC | ~0.96 | Not specified |
| DIBO | Not specified | Slower than DBCO |
| BCN | ~0.07 - 0.28 | Room Temperature |
| DIFO | Not specified | Slower than DBCO |
| MOFO | Not specified | Slower than DBCO |
| OCT | ~2.4 x 10⁻³ | Not specified |
Note: Reaction rates can be influenced by factors such as the specific azide, solvent, and temperature. The data presented here is for comparative purposes.
Stability of DBCO Reagents
The stability of DBCO reagents is a critical factor for successful and reproducible bioconjugation. While generally stable, their reactivity can be compromised under certain conditions.
| Reagent/Condition | Observation |
| DBCO-modified IgG | Loses about 3-5% of its reactivity toward azides over 4 weeks at 4°C or -20°C.[1] |
| DBCO-NHS ester in DMSO | Can be stored for 2-3 months at -20°C.[2] Solid DBCO-NHS ester is more stable.[3] |
| DBCO-functionalized antibody | Can be stored at -20°C for up to a month. Reactivity may decrease over time due to oxidation and hydrolysis.[2][4] |
| DBCO in presence of TCEP | Shows instability. |
| DBCO in presence of Glutathione (GSH) | Less stable than BCN. |
| DBCO-dT in oligonucleotide synthesis | Sensitive to iodine-based oxidizers, which can cleave the DBCO moiety. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for determining the second-order rate constant of a SPAAC reaction and a general bioconjugation procedure.
Protocol 1: Determination of Second-Order Rate Constants by ¹H NMR Spectroscopy
This protocol outlines the procedure for determining the second-order rate constant of a SPAAC reaction between a DBCO reagent and an azide using quantitative ¹H NMR spectroscopy.
Materials:
-
DBCO reagent
-
Azide-containing molecule (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the DBCO reagent and the internal standard in the deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the initial mixture to determine the initial concentration of the DBCO reagent relative to the internal standard.
-
Reaction Initiation: Add a known concentration of the azide-containing molecule to the NMR tube and start a timer immediately.
-
Time-course Monitoring: Acquire ¹H NMR spectra at regular time intervals to monitor the disappearance of the DBCO reactant peak and the appearance of the triazole product peak.
-
Data Analysis:
-
Integrate the characteristic peaks of the DBCO reagent and the internal standard at each time point.
-
Calculate the concentration of the DBCO reagent at each time point using the following equation: [DBCO]t = (Integral_DBCO_t / Integral_Standard) * [Standard]
-
Plot ln([DBCO]t / [Azide]t) versus time if the initial concentrations are different, or 1/[Reactant] versus time if the initial concentrations are equal.
-
The second-order rate constant (k₂) is determined from the slope of the linear plot.
-
Protocol 2: General Bioconjugation of a Protein with a DBCO-NHS Ester
This protocol describes the labeling of a primary amine-containing protein (e.g., an antibody) with a DBCO-NHS ester, followed by conjugation to an azide-modified molecule.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Azide-functionalized molecule
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Protein Labeling:
-
Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.
-
Purification of DBCO-labeled Protein: Remove excess DBCO-NHS ester and quenching buffer using a suitable purification method such as size-exclusion chromatography.
-
Copper-Free Click Reaction:
-
Mix the purified DBCO-labeled protein with the azide-functionalized molecule in a suitable reaction buffer. A 1.5 to 3-fold molar excess of the less critical component is often used.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate: Purify the final conjugate to remove any unreacted components using an appropriate chromatography method.
Mandatory Visualization
To further elucidate the concepts discussed, the following diagrams visualize the SPAAC reaction pathway and a typical experimental workflow.
References
A Comparative Guide to Protein Anchoring Techniques: A Focus on Oleic-DBCO-Mediated Anchoring
For researchers, scientists, and drug development professionals, the precise anchoring of proteins to cell membranes is a critical tool for studying cellular processes, developing targeted therapeutics, and engineering cell surfaces. This guide provides a comprehensive comparison of Oleic-DBCO-mediated protein anchoring with other established methods, supported by experimental data and detailed protocols.
This document objectively evaluates the performance of lipid-dibenzocyclooctyne (DBCO) mediated protein anchoring, a modern "click chemistry" approach, against traditional biological anchoring mechanisms: Glycosylphosphatidylinositol (GPI) anchors and transmembrane domains. We will delve into the efficiency, stability, and kinetics of these methods to provide a clear framework for selecting the most appropriate technique for your research needs.
At a Glance: Comparing Protein Anchoring Methods
The selection of a protein anchoring strategy depends on several factors, including the desired stability of the anchor, the speed of insertion, and the nature of the experimental system. The following table summarizes the key quantitative parameters for lipid-DBCO, GPI, and transmembrane domain anchors.
| Parameter | Lipid-DBCO Anchors (e.g., Cholesterol-DBCO) | GPI Anchors | Transmembrane Domains |
| Insertion Efficiency | High (e.g., ~78-81% of cells incorporated with Cholesterol-PEG-DBCO)[1] | Variable, can be high with "cell painting" but endogenous processing efficiency can be lower. | High for correctly folded proteins. |
| Insertion Kinetics | Rapid (minutes)[1] | Rapid with "cell painting" (minutes to 2 hours); endogenous processing is slower.[2] | Very rapid (milliseconds for initial binding and insertion of single-pass proteins).[3] |
| Membrane Stability (Residence Time) | High, with double-chain lipids and cholesterol showing greater stability. | Stable, particularly when associated with lipid rafts. | Very stable, integral to the membrane structure. |
| Mechanism of Action | Spontaneous insertion of the lipid moiety into the cell membrane, followed by a bioorthogonal click reaction. | Enzymatic attachment of a pre-assembled GPI anchor to the C-terminus of a protein in the ER. | Co-translational insertion of a hydrophobic alpha-helix into the membrane. |
| Key Advantages | - Bioorthogonal and highly specific- Rapid and simple procedure- Control over protein orientation | - Natural biological mechanism- Can be associated with signaling platforms (lipid rafts) | - Very stable anchoring- Can mediate protein-protein interactions within the membrane |
| Key Limitations | - Potential for non-specific binding of the lipid anchor- Stability can be influenced by the lipid chain length and cell type | - Complex biosynthesis process- Can be cleaved by phospholipases | - Requires protein to be expressed with a transmembrane domain- Can be difficult to express and purify |
In-Depth Analysis of Anchoring Techniques
This compound and other Lipid-DBCO Mediated Anchoring
Lipid-mediated protein anchoring using click chemistry, such as with an this compound or a Cholesterol-DBCO conjugate, offers a powerful and versatile method for attaching proteins to the surface of living cells. This technique leverages the spontaneous insertion of a lipid tail into the cell membrane's lipid bilayer. The exposed DBCO group is then available to react specifically and efficiently with an azide-modified protein of interest via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that proceeds readily in biological conditions without the need for a toxic copper catalyst.
A study comparing the incorporation efficiency of two different DBCO-functionalized lipid anchors, cholesterol-PEG-DBCO and DSPE-PEG-DBCO (a phospholipid-based anchor), on RAW 264.7 macrophage cells found that the cholesterol-based anchor had a significantly higher incorporation efficiency.[1] After a 20-minute incubation, approximately 78-81% of the cells were successfully modified with the cholesterol-DBCO anchor, whereas the DSPE-DBCO anchor showed much lower levels of incorporation. This suggests that the choice of lipid can significantly impact the efficiency of this anchoring method.
The stability of a single oleyl chain anchor (without DBCO) has also been investigated. In these studies, the protein anchor was observed to disappear from the cell membrane within 4-5 hours in serum-free media, with this time being reduced to 1-2 hours in the presence of 10% fetal bovine serum. This highlights that the stability of single-chain lipid anchors can be transient.
Glycosylphosphatidylinositol (GPI) Anchors
GPI anchors are a natural mechanism used by eukaryotic cells to attach a wide variety of proteins to the exterior of the cell membrane. The process involves the enzymatic attachment of a pre-assembled GPI glycolipid to the C-terminus of a protein in the endoplasmic reticulum. GPI-anchored proteins often cluster in cholesterol- and sphingolipid-rich microdomains of the plasma membrane known as lipid rafts, which are thought to function as signaling platforms.
The insertion of purified GPI-anchored proteins onto the surface of cells, a technique known as "cell painting," can be remarkably rapid and stable. This process allows for the functional transfer of these proteins between cells. The stability of GPI anchors is generally considered to be high, particularly due to their association with lipid rafts.
References
A Comparative Analysis of Oleic-DBCO and Other Bioorthogonal Lipids for Biological Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and applications of bioorthogonal lipids, with a focus on Oleic-DBCO.
In the rapidly advancing field of chemical biology, bioorthogonal chemistry provides powerful tools to study biological processes in their native environments. Among these tools, bioorthogonal lipids have emerged as indispensable probes for investigating lipid trafficking, protein lipidation, and for the development of targeted drug delivery systems. This guide presents a comparative study of this compound (Oleic Acid-Dibenzocyclooctyne) and other prominent bioorthogonal lipids, offering a detailed analysis of their performance based on experimental data.
Introduction to Bioorthogonal Lipids
Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] Bioorthogonal lipids are lipid molecules that have been chemically modified to include a "handle" that can selectively react with a complementary "tag." This allows for the specific labeling and tracking of lipids in live cells and organisms.
This guide focuses on comparing this compound with other classes of bioorthogonal lipids, primarily those utilizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (iEDDA) reactions.
-
This compound: This lipid utilizes the dibenzocyclooctyne (DBCO) group, a strained alkyne, which reacts with azides via SPAAC. This reaction is copper-free, making it highly biocompatible for live-cell applications.[2][3]
-
TCO-Lipids: These lipids incorporate a trans-cyclooctene (TCO) moiety, which undergoes an extremely fast iEDDA reaction with tetrazine partners.[4][5]
-
Tetrazine-Lipids: These lipids are functionalized with a tetrazine group, ready to react with TCO-modified molecules.
-
Other Cyclooctynes: Besides DBCO, other cyclooctynes like BCN (bicyclo[6.1.0]nonyne) are also used to functionalize lipids for SPAAC reactions.
Quantitative Performance Comparison
The selection of a bioorthogonal lipid depends on several key performance parameters, including reaction kinetics, stability, and potential cytotoxicity. The following tables summarize the available quantitative data to facilitate an objective comparison.
| Bioorthogonal Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Reference(s) |
| DBCO - Azide | 0.24 - 1.0 | CH₃CN:H₂O (3:1), Room Temperature | |
| BCN - Azide | 0.07 | CH₃CN:H₂O (3:1), Room Temperature | |
| TCO - Tetrazine | 210 - 30,000 | Aqueous solutions, Room Temperature |
Table 1: Reaction Kinetics of Common Bioorthogonal Ligations. This table highlights the significantly faster reaction kinetics of the TCO-tetrazine ligation compared to SPAAC reactions involving DBCO and BCN.
| Bioorthogonal Lipid Type | Cell Line | Assay | Results | Reference(s) |
| Oleic Acid Derivatives | A549, PC-3, MCF-7, HeLa, CaCo-2 | MTT Assay | Varied cytotoxicity depending on the derivative and cell line. Oleic acid itself showed IC50 values of 20 nM on A549 and 15 µM on PC-3 cells. | |
| DBCO-functionalized molecules | A549 | CCK-8 Assay | Low cytotoxicity observed at concentrations up to 100 µM. | |
| TCO/Tetrazine-functionalized molecules | A549, Jurkat, NIH3T3, EL4 | Cell Viability Assay | Little effect on cell viability at concentrations up to 100 µM. |
Table 2: Cytotoxicity of Bioorthogonal Moieties and Oleic Acid Derivatives. This table summarizes the cytotoxic effects of the core components of bioorthogonal lipids on various cancer cell lines. In general, the bioorthogonal moieties themselves exhibit low cytotoxicity at typical working concentrations.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison and application of bioorthogonal lipids. Below are protocols for key experiments.
Protocol 1: Synthesis of Oleic Acid-DBCO (this compound)
This protocol describes a general method for conjugating Oleic Acid to a DBCO moiety using a carbodiimide-mediated coupling reaction.
Materials:
-
Oleic Acid
-
DBCO-amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of Oleic Acid:
-
Dissolve Oleic Acid (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Conjugation with DBCO-amine:
-
Dissolve DBCO-amine (1 equivalent) in a minimal amount of DMF.
-
Add the DBCO-amine solution to the activated Oleic Acid mixture.
-
Stir the reaction overnight at room temperature.
-
-
Work-up and Purification:
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final this compound conjugate.
-
Protocol 2: Determination of Second-Order Reaction Rate Constant (k₂) via NMR Spectroscopy
This protocol outlines a method to determine the kinetics of the SPAAC reaction between a DBCO-lipid and an azide-containing molecule using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
DBCO-functionalized lipid (e.g., this compound)
-
Azide-containing molecule (e.g., benzyl azide)
-
NMR-compatible deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the DBCO-lipid and the azide of known concentrations in the chosen deuterated solvent.
-
In an NMR tube, mix the two solutions at a 1:1 molar ratio.
-
-
NMR Data Acquisition:
-
Immediately acquire a ¹H NMR spectrum (t=0).
-
Continue to acquire spectra at regular time intervals.
-
Monitor the disappearance of a characteristic proton peak from the DBCO or azide reactant and the appearance of a new peak from the triazole product.
-
-
Data Analysis:
-
Integrate the relevant peaks at each time point to determine the concentration of reactants and product.
-
Plot the inverse of the reactant concentration versus time. The slope of this line will be equal to the second-order rate constant (k₂).
-
Protocol 3: Assessment of Bioorthogonal Lipid Stability in Serum via HPLC
This protocol describes a method to evaluate the stability of a bioorthogonal lipid in a biological matrix like serum using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Bioorthogonal lipid (e.g., this compound)
-
Fetal Bovine Serum (FBS) or human serum
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and a UV or Charged Aerosol Detector (CAD)
Procedure:
-
Sample Incubation:
-
Prepare a stock solution of the bioorthogonal lipid in a suitable solvent (e.g., DMSO).
-
Spike the lipid into serum at a final concentration of, for example, 10 µM.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the serum mixture.
-
-
Lipid Extraction:
-
To the serum aliquot, add a 3:1 (v/v) mixture of ACN:MeOH to precipitate proteins.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the lipid.
-
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC system.
-
Use a gradient of water with 0.1% TFA (Mobile Phase A) and ACN with 0.1% TFA (Mobile Phase B) to separate the lipid.
-
Monitor the chromatogram for the peak corresponding to the intact bioorthogonal lipid.
-
-
Data Analysis:
-
Quantify the peak area of the intact lipid at each time point.
-
Plot the percentage of remaining lipid versus time to determine its stability profile.
-
Protocol 4: Cytotoxicity Assessment using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of bioorthogonal lipids on a chosen cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Bioorthogonal lipid stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of the bioorthogonal lipid in a serum-free medium.
-
Remove the culture medium and add 100 µL of the diluted lipid solutions to the cells. Include a vehicle control (medium with DMSO).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot cell viability versus lipid concentration to determine the IC50 value.
-
Protocol 5: Live-Cell Imaging
This protocol provides a general workflow for labeling and imaging live cells using a bioorthogonal lipid like this compound and a fluorescent azide.
Materials:
-
Cells of interest cultured on a glass-bottom dish
-
This compound
-
Cell-permeable fluorescent azide (e.g., Azide-Fluor 488)
-
Live-cell imaging buffer (e.g., phenol red-free medium with HEPES)
-
Fluorescence microscope
Procedure:
-
Lipid Incubation:
-
Incubate the cells with this compound in a complete culture medium for a designated period (e.g., 1-4 hours) to allow for its incorporation into cellular membranes.
-
-
Washing:
-
Gently wash the cells three times with a pre-warmed live-cell imaging buffer to remove excess this compound.
-
-
Fluorescent Labeling:
-
Incubate the cells with the fluorescent azide in a live-cell imaging buffer for 15-30 minutes at 37°C, protected from light.
-
-
Final Wash and Imaging:
-
Wash the cells three times with a pre-warmed live-cell imaging buffer.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Visualization of Key Processes
Diagrams created using Graphviz (DOT language) help to visualize the complex workflows and pathways involved in the use of bioorthogonal lipids.
Conclusion
The choice of a bioorthogonal lipid is a critical decision in experimental design. This compound, with its favorable biocompatibility and participation in the reliable SPAAC reaction, represents a robust tool for a wide range of applications. For experiments requiring extremely fast kinetics, TCO-lipids in conjunction with tetrazine probes may be more suitable. This guide provides the necessary data and protocols to enable researchers to make an informed decision based on the specific requirements of their study. As the field of bioorthogonal chemistry continues to evolve, the development of new and improved lipid probes will undoubtedly open up new avenues for biological discovery.
References
- 1. RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of Oleic-DBCO: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling Oleic-DBCO (Oleic acid-Dibenzocyclooctyne) must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While Oleic acid itself is not classified as a hazardous substance, the DBCO moiety, a cyclooctyne derivative, requires careful handling.[1][2] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, integrating operational plans and safety protocols.
Essential Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific waste management protocols and the material's Safety Data Sheet (SDS) if available. When handling this compound, always work in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety goggles.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for the primary components of this compound, derived from their respective Safety Data Sheets.
| Parameter | Oleic Acid | Dibenzocyclooctyne (DBCO) |
| Melting Point | 13-14 °C[3] | Not readily available |
| Boiling Point | 194-195 °C @ 1.6 hPa[3] | Not readily available |
| Density | 0.89 g/cm³ @ 25 °C | Not readily available |
| Solubility | Insoluble in water | Soluble in most organic solvents |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines.
2. Handling Spills:
-
In the event of a liquid spill, use an inert absorbent material such as vermiculite, dry sand, or earth to contain and soak up the substance.
-
Transfer the resulting solid mixture into the designated waste container.
3. Container Management:
-
Ensure the waste container is kept tightly closed when not in use to prevent the release of any vapors.
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
4. Final Disposal:
-
The primary responsibility for waste disposal lies with the waste generator, who must adhere to federal, state, and local regulations.
-
Dispose of the collected waste through your institution's hazardous waste management program. Even though oleic acid is not typically considered hazardous, the DBCO component necessitates cautious disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Oleic-DBCO
Disclaimer: This document provides essential safety and logistical information for handling Oleic-DBCO based on the known properties of its components, oleic acid and a dibenzocyclooctyne (DBCO) moiety. This is not a substitute for a formal Safety Data Sheet (SDS). Always consult the SDS provided by the manufacturer before handling this product and adhere to all institutional and regulatory safety protocols.
This compound is a lipid-click conjugate that combines the hydrophobic properties of oleic acid with the copper-free click chemistry reactivity of a DBCO group. This makes it a versatile tool for applications such as membrane anchoring, drug delivery, and bioconjugation.[1] Due to the nature of its components, careful handling is required to ensure user safety and product integrity.
Personal Protective Equipment (PPE)
A conservative approach to personal protective equipment is essential when a specific Safety Data Sheet for a compound is not available. The following table summarizes the recommended PPE for handling this compound, based on the guidelines for oleic acid and DBCO-containing reagents.[2][3][4]
| Body Part | Recommended PPE | Purpose |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. | Protects eyes from potential splashes and aerosols. |
| Hands | Nitrile or other chemically resistant gloves (e.g., PVC). | Prevents skin contact with the reagent. |
| Body | Laboratory coat or flame-retardant antistatic protective clothing. | Protects clothing and skin from contamination. |
| Respiratory | Not generally required for small quantities handled in a well-ventilated area. A NIOSH-approved respirator should be used if aerosols may be generated or if working in a poorly ventilated space. | Prevents inhalation of any potential aerosols or fine particulates. |
Safe Handling Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Confirm that an emergency eyewash station and safety shower are accessible.
2. Handling Procedure:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
In a well-ventilated fume hood, carefully open the vial.
-
Dissolve the this compound in a suitable anhydrous organic solvent such as chloroform, DCM, or ethanol.
-
Set up the reaction in the fume hood according to your specific experimental protocol.
-
Avoid prolonged exposure of the compound to air and light.
3. Post-Handling Cleanup:
-
Decontaminate all surfaces that may have come into contact with this compound.
-
Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
All waste containing this compound and its solvents should be considered chemical waste.
-
Collect all liquid waste in a designated, properly labeled, and sealed container that is compatible with the solvents used.
-
Collect all solid waste, such as contaminated pipette tips and vials, in a separate, labeled solid waste container.
-
-
Waste Disposal:
-
Dispose of all chemical waste through your institution's hazardous waste disposal program.
-
Do not dispose of this compound down the drain or in regular trash receptacles. Contaminated packaging should be handled in the same manner as the substance itself.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
